5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
Description
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Properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHBKOHUMAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
Chemical Profile: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol [1]
Executive Technical Summary
This compound (CAS: 19232-23-6) represents a privileged bicyclic scaffold in medicinal chemistry, serving as a bioisostere for purine bases. Its structural core—the pyrazolo[1,5-a]pyrimidine system—is integral to the design of kinase inhibitors (e.g., Pim-1, CDK2), GABA-A receptor modulators, and antischistosomal agents.
This guide provides a rigorous chemical analysis of the compound, focusing on its tautomeric behavior, regioselective synthesis, and divergent reactivity profiles. For the drug development professional, understanding the specific reactivity at C-7 (nucleophilic displacement) versus C-3/C-6 (electrophilic substitution) is critical for library generation and lead optimization.
Structural Dynamics & Tautomerism
The chemical identity of this compound is defined by a prototropic tautomeric equilibrium between the enol form (7-hydroxy) and the keto form (7(4H)-one) .
-
Solid State: X-ray crystallography and IR spectroscopy typically confirm the predominance of the keto form (7(4H)-one) , stabilized by intermolecular hydrogen bonding (dimer formation similar to DNA base pairs).
-
Solution State: The equilibrium is solvent-dependent. In polar aprotic solvents (DMSO-d6), the amide-like (keto) character persists, evidenced by a broad downfield NH signal (~12-13 ppm) and a carbonyl-like carbon shift.
-
Implication: While often named as a "7-ol" in catalogs, synthetic planning must account for the nucleophilicity of the nitrogen (N-4) versus the oxygen (O-7), particularly during alkylation reactions.
Table 1: Tautomeric Indicators
| Feature | Enol Form (7-OH) | Keto Form (7-one) |
|---|---|---|
| Dominant Phase | Gas phase / Non-polar solvents | Solid state / Polar solvents |
| IR Signature | Broad -OH stretch (~3400 cm⁻¹) | Sharp C=O stretch (~1680 cm⁻¹) |
| Reactivity | O-Alkylation (favored by O-hard electrophiles) | N-Alkylation (favored by soft electrophiles) |
Synthesis Protocol: The Regioselective Condensation
The standard synthesis involves the cyclocondensation of 3-amino-5-phenylpyrazole with ethyl acetoacetate . This reaction is regioselective, driven by the differential electrophilicity of the dicarbonyl species.
Mechanism & Regiochemistry
-
Attack 1: The exocyclic amine of the pyrazole (the most nucleophilic site) attacks the ketone carbonyl of ethyl acetoacetate (more electrophilic than the ester).
-
Intermediate: Formation of an enamine/imine intermediate.
-
Attack 2: Intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the ester carbonyl, eliminating ethanol.
-
Result: The methyl group from the acetoacetate is positioned at C-5 , and the hydroxyl/keto group is at C-7 .
Step-by-Step Methodology
-
Reagents: 3-Amino-5-phenylpyrazole (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Conditions: Reflux (118°C) for 3–5 hours.
-
Workup: Cool to room temperature. The product typically precipitates as a solid. Filter, wash with ethanol and diethyl ether.
-
Purification: Recrystallization from DMF/Ethanol or Ethanol/Water.
Figure 1: Regioselective synthesis pathway favoring the 5-methyl isomer.
Chemical Reactivity Profile
This scaffold presents three distinct zones for functionalization: the C-7 position (nucleophilic displacement), the C-3 position (electrophilic substitution), and the C-6 position (secondary electrophilic site).
A. C-7 Functionalization (The "Gateway" Reaction)
The 7-hydroxy group is rarely used directly. It is almost exclusively converted to a chloride leaving group, enabling SNAr reactions.
-
Chlorination: Reaction with POCl₃ (neat or in dioxane) yields 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine .
-
SNAr Utility: The 7-chloro derivative reacts readily with amines, alkoxides, and thiols to generate diverse libraries.
B. Electrophilic Aromatic Substitution (C-3 vs. C-6)
The pyrazole ring (specifically C-3) is electron-rich. However, reaction conditions dictate regioselectivity.[2]
-
Nitration (Acidic): HNO₃/H₂SO₄ directs the nitro group to C-3 (the most nucleophilic site on the pyrazole ring).
-
Nitration (Anhydride): HNO₃/Ac₂O has been reported to direct nitration to C-6 (pyrimidine ring) via an addition-elimination mechanism involving the C-7 oxygen lone pair.
-
Halogenation: Bromination (Br₂/AcOH) occurs exclusively at C-3 .
Figure 2: Divergent reactivity tree demonstrating condition-dependent functionalization.[3]
Physical & Spectroscopic Data
Table 2: Key Physicochemical Properties
| Property | Value / Observation |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O |
| Molecular Weight | 225.25 g/mol |
| Melting Point | >250°C (Often decomposes) |
| Solubility | Low in water, EtOH; Soluble in DMSO, DMF, hot AcOH. |
| ¹H NMR (DMSO-d₆) | δ 2.40 (s, 3H, CH₃ at C-5)δ 5.85 (s, 1H, H-6 Pyrimidine)δ 6.90 (s, 1H, H-3 Pyrazole)δ 7.3-8.0 (m, 5H, Phenyl)δ 12.0+ (br s, 1H, NH/OH) |
| ¹³C NMR | δ 24.5 (CH₃), δ 96.0 (C-3), δ 108.0 (C-6), δ 155-160 (C=N/C=O) |
References
-
Synthesis & Chlorination: Bassoude, I., et al. "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine." Acta Crystallographica Section E, 2013.
-
Tautomerism & Alkylation: Mevec, S., et al. "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." Journal of Medicinal Chemistry, 2020.
-
Electrophilic Substitution Patterns: Springer, R.H., et al. "Pyrazolo[1,5-a]pyrimidines: Synthesis and Regiospecific Electrophilic Substitution." Journal of Heterocyclic Chemistry, 1982.
-
General Reactivity Review: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles and their utility in heterocyclization." Beilstein Journal of Organic Chemistry, 2011.
Sources
Technical Guide: Keto-Enol Tautomerism of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
The following technical guide provides an in-depth analysis of the keto-enol tautomerism of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol. This document is structured to serve researchers and drug discovery scientists, focusing on mechanistic insights, characterization protocols, and biological implications.
Executive Summary
The compound This compound represents a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors, GABA receptor ligands, and antitubercular agents. However, its nomenclature often masks a critical physicochemical reality: the molecule exists in a dynamic tautomeric equilibrium. While frequently designated as an "ol" (enol), experimental evidence—including X-ray crystallography and solution-state NMR—demonstrates that the 7(4H)-one (keto) tautomer is the dominant species in both the solid state and polar solvents. Understanding this equilibrium is not merely an academic exercise; it is a prerequisite for accurate pharmacophore modeling, docking simulations, and synthetic optimization.
Mechanistic Analysis: The Tautomeric Equilibrium
The core pyrazolo[1,5-a]pyrimidine scaffold allows for prototropic tautomerism.[1] For the 7-oxygenated derivative, three theoretical forms exist. The position of the proton determines the electronic distribution and hydrogen-bond donor/acceptor profile of the molecule.
The Three Tautomers[2][3]
-
Form A: The Enol (7-OH)
-
Structure: Hydroxyl group at C7; aromatic pyrimidine ring.
-
Characteristics: Aromaticity is maximized in the pyrimidine ring. However, the C=N bond energy is generally lower than the C=O bond energy gained in the keto form.
-
-
Form B: The Keto-N4 (7(4H)-one)
-
Structure: Carbonyl at C7; Proton on Nitrogen N4.
-
Characteristics: This form disrupts the full aromaticity of the pyrimidine ring but establishes a highly stable amide-like (vinylogous amide) resonance. The strong C=O bond and the ability of N4-H to participate in hydrogen bonding make this thermodynamically favorable.
-
-
Form C: The Keto-C6 (7(6H)-one)
-
Structure: Carbonyl at C7; Proton on Carbon C6.
-
Characteristics: This form creates a
hybridized carbon at C6, breaking conjugation significantly. It is energetically prohibitive and rarely observed.
-
Thermodynamic Preference
Density Functional Theory (DFT) calculations and empirical data consistently identify Form B (7(4H)-one) as the global minimum. The stability is driven by the strength of the carbonyl bond and the dipolar character of the heterocyclic core, which is better stabilized in polar biological media.
Visualization of the Equilibrium
The following diagram illustrates the tautomeric pathways and the resonance stabilization of the dominant keto form.
Caption: Tautomeric equilibrium favoring the 7(4H)-one species due to thermodynamic stabilization.
Analytical Characterization & Evidence
To ensure scientific integrity, one must not rely on nomenclature but on spectral evidence. The following markers definitively distinguish the keto form from the enol form.
NMR Spectroscopy (Solution State)
In polar aprotic solvents like DMSO-
| Nucleus | Signal (ppm) | Assignment | Diagnostic Feature |
| 11.5 - 12.5 | NH (N4) | Broad singlet, exchangeable with D | |
| 5.8 - 6.2 | CH (C6) | Sharp singlet. Characteristic of the vinylic proton in the pyrimidinone ring. | |
| 155 - 162 | C=O[2] (C7) | Chemical shift typical of amides/vinylogous ureas. An aromatic C-OH would appear upfield (~165+ or distinct). | |
| ~140-160 | N4-H | HMBC correlation can confirm the proton is attached to N4. |
Expert Insight: If you observe a sharp peak around 13-14 ppm, consider the possibility of an OH involved in a strong intramolecular hydrogen bond, but for this specific scaffold (unsubstituted at N4), the broad NH signal is the hallmark of the 7(4H)-one.
X-Ray Crystallography (Solid State)
X-ray diffraction provides the ultimate proof of tautomeric state.
-
C7-O Bond Length: consistently measures 1.22 – 1.24 Å , characteristic of a double bond (C=O). A single bond (C-OH) would measure ~1.34 Å.
-
N4-C Bond Angles: The geometry around N4 is planar (
), consistent with an amide-like nitrogen rather than a pyridine-like nitrogen.
Infrared Spectroscopy (IR)
-
Carbonyl Stretch: Strong band at 1650 – 1680 cm
. -
NH Stretch: Broad band at 3100 – 3400 cm
. -
Note: The absence of a sharp free O-H peak (usually >3500 cm
) further supports the keto form.
Experimental Protocols
Synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
This protocol utilizes a condensation reaction between an aminopyrazole and a
Reagents:
-
3-Amino-5-phenylpyrazole (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Workflow:
-
Dissolution: Dissolve 3-amino-5-phenylpyrazole in glacial acetic acid (5 mL per mmol).
-
Addition: Add ethyl acetoacetate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, pour onto crushed ice.
-
Filtration: Collect the solid by vacuum filtration.
-
Purification: Recrystallize from Ethanol or DMF/Ethanol mixture.
-
Validation: Obtain
H NMR in DMSO- to confirm the presence of the NH peak (>11 ppm) and absence of ethyl ester signals.
Validation Workflow Diagram
The following Graphviz diagram outlines the logic flow for synthesizing and validating the correct tautomer.
Caption: Step-by-step synthesis and structural validation workflow.
Implications for Drug Development[5]
The distinction between the "ol" and "one" forms is critical for Structure-Based Drug Design (SBDD).
Pharmacophore Mapping
If a docking study assumes the Enol (7-OH) form:
-
C7-OH: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
N4: Acts as a Hydrogen Bond Acceptor (HBA).
If the correct Keto (7(4H)-one) form is used:
-
C7=O: Acts strictly as a Hydrogen Bond Acceptor (HBA).
-
N4-H: Acts strictly as a Hydrogen Bond Donor (HBD).
Critical Error Risk: Docking the wrong tautomer will flip the donor/acceptor pattern at the core binding interface, potentially leading to false negatives in virtual screening or incorrect optimization strategies. For example, in kinase inhibitors (e.g., Pim-1, CDK2), the N4-H often forms a critical hydrogen bond with the hinge region backbone carbonyl of the protein.
Solubility and Permeability
The keto form is generally more polar due to the amide functionality. This impacts:
-
LogP: The keto form typically has a lower LogP than the calculated aromatic enol form.
-
Crystal Packing: The presence of the N-H donor facilitates strong intermolecular hydrogen bonding (dimer formation), leading to high melting points and potentially lower solubility in non-polar lipids compared to the enol.
References
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (2021). URL:[Link] Relevance:[4][5][6][7][8][9][10] Provides X-ray crystallographic confirmation of the 7(4H)-one tautomer (bond lengths) and detailed SAR.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: Journal of Medicinal Chemistry (2012). URL:[Link] Relevance: Discusses the kinase binding mode where the N4-H acts as a donor to the hinge region.
- Tautomerism of Pyrazolones and Related Compounds. Source: Advances in Heterocyclic Chemistry. Relevance: General reference for the thermodynamic preference of amide/vinylogous amide forms in fused pyrazole systems.
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Source: Molecules (2023).[9] URL:[Link] Relevance: Detailed NMR analysis of the scaffold, confirming proton assignments and solution-state behavior.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Chemotype in Modern Medicinal Chemistry
Executive Summary
The pyrazolo[1,5-a]pyrimidine nucleus has evolved from a niche heterocyclic building block into a cornerstone of modern drug discovery[1]. Recognized as a highly effective bioisostere for the purine ring, this scaffold perfectly mimics the adenine moiety of ATP. This structural mimicry has enabled the development of highly potent, ATP-competitive kinase inhibitors targeting oncology pathways, as well as non-kinase central nervous system (CNS) agents[2]. This technical guide explores the pharmacophore mechanics, synthetic methodologies, and structure-activity relationship (SAR) engineering of pyrazolo[1,5-a]pyrimidine derivatives.
Pharmacophore Mechanics and Structural Biology
The success of the pyrazolo[1,5-a]pyrimidine scaffold lies in its precise geometric and electronic properties. As a fused bicyclic nitrogen heterocycle, it presents a planar aromatic system that readily engages in π-π stacking interactions with hydrophobic residues within protein binding pockets[3].
Crucially, the nitrogen atoms within the core (specifically the pyrimidine nitrogens) act as potent hydrogen bond acceptors. In the context of kinase inhibition, these nitrogens anchor the molecule to the highly conserved hinge region of the kinase domain[2]. Because the scaffold is highly modular, medicinal chemists can independently functionalize the C3, C5, C6, and C7 positions to probe adjacent spatial environments, such as the solvent-exposed region or the deep hydrophobic pockets associated with the DFG-in/DFG-out conformations[4].
Key Clinical Applications
The versatility of this scaffold is demonstrated by its presence in several high-profile clinical compounds across different therapeutic areas.
Table 1: Quantitative Pharmacological Data of Key Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Primary Target | Pharmacological Effect / IC₅₀ | Therapeutic Indication | Reference |
| Larotrectinib | TRKA / TRKB / TRKC | TRKA IC₅₀ = 0.07 µM | NTRK Fusion-Positive Solid Tumors | [5] |
| Dinaciclib | CDK1 / CDK2 / CDK5 / CDK9 | CDK2 IC₅₀ = 18 nM | Hematological Malignancies | [6] |
| Zaleplon | GABA-A Receptor | Allosteric Modulator | Insomnia (Sedative/Hypnotic) | [7] |
Mechanistic Case Studies
Oncology: TRK Inhibition (Larotrectinib)
Tropomyosin receptor kinases (Trks) are transmembrane tyrosine kinases. When the NTRK gene fuses with other genes, it produces constitutively active TRK fusion proteins that drive unchecked cellular proliferation[2]. Larotrectinib utilizes its pyrazolo[1,5-a]pyrimidine core to competitively bind the ATP site, forming a critical hydrogen bond with the Met592 residue in the hinge region, thereby shutting down the downstream PI3K and RAS signaling cascades[2].
Oncogenic TRK signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Neurology: GABA-A Modulation (Zaleplon)
Unlike kinase inhibitors, Zaleplon (a "Z-drug") leverages the scaffold to cross the blood-brain barrier and bind to the benzodiazepine site of the GABA-A receptor[7]. The inclusion of a nitrile group at the C3 position and an N-ethylacetamide functional group at the C7 position fine-tunes the molecule's lipophilicity and basicity, resulting in a rapid onset of action and a short half-life ideal for inducing sleep without next-day grogginess[7].
Synthetic Methodologies and Workflow
The most robust and scalable approach to constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or β-enaminones[8].
Standard synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine core derivatives.
Step-by-Step Methodology: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This self-validating protocol outlines the synthesis of a dual CDK2/TRKA inhibitor precursor[3].
-
Precursor Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected β-enaminone and 10 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile in 25 mL of glacial acetic acid.
-
Causality: Acetic acid acts as both the solvent and a mild acid catalyst. It protonates the carbonyl oxygen of the enaminone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the exocyclic amine of the pyrazole.
-
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 3 hours[3].
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 5-aminopyrazole spot confirms the cyclization is complete.
-
-
Isolation: Remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate out of the solution. Isolate the solid via vacuum filtration and wash the filter cake thoroughly with cold ethanol.
-
Causality: Cold ethanol efficiently removes residual acetic acid and unreacted starting materials without solubilizing the desired product.
-
-
Purification: Recrystallize the crude powder using a mixture of dimethylformamide (DMF) and water to yield the pure 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile[3].
-
Analytical Validation: Confirm structural integrity using ¹H NMR (verifying the characteristic pyrimidine proton doublet at ~δ 8.6 ppm) and LC-MS to ensure the observed mass matches the theoretical molecular weight[3].
Structure-Activity Relationship (SAR) Engineering
Optimizing the pyrazolo[1,5-a]pyrimidine scaffold requires precise spatial engineering to balance potency, selectivity, and pharmacokinetics[2].
-
C3 Position: Often utilized to modulate the electronic properties of the core. Introducing electron-withdrawing groups (e.g., carbonitrile in Zaleplon or halogens) lowers the pKa of the core nitrogens, which can improve metabolic stability and alter binding kinetics[7].
-
C5 and C7 Positions: These are the primary vectors for dictating kinase selectivity. Bulky aromatic or aliphatic rings placed here project into the deep hydrophobic pockets or the solvent-exposed regions of the kinase. For example, in Dinaciclib, specific substitutions at these positions allow the molecule to selectively inhibit CDK2 over other non-target kinases[4].
-
C6 Position: Typically substituted with small alkyl groups or halogens (like fluorine) to fine-tune lipophilicity and enhance specific interactions, such as binding with Asn655 in TRK kinases[2].
Experimental Validation: Kinase Inhibition Assay
To validate the synthesized derivatives, a robust, self-validating biochemical assay is required to quantify ATP-competitive inhibition[6].
-
Reagent Preparation: Prepare a standardized kinase buffer containing HEPES (pH 7.5), MgCl₂, EGTA, and DTT.
-
Compound Dilution: Prepare a 10-point 1:3 serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO.
-
Incubation: In a 384-well microplate, combine the diluted compound, the purified target kinase (e.g., CDK2), and a substrate peptide. Initiate the reaction by adding an ATP solution at a concentration equal to the kinase's Kₘ for ATP.
-
Detection Mechanism: After a 60-minute incubation, add a luminescent ATP detection reagent (e.g., Kinase-Glo).
-
Causality: The kinase consumes ATP as it phosphorylates the substrate. The detection reagent generates a luminescent signal proportional to the remaining unconsumed ATP. Therefore, a highly potent inhibitor prevents ATP consumption, resulting in a high luminescent signal.
-
-
Data Validation: Calculate the IC₅₀ using non-linear regression analysis.
-
Validation Check: Always run a known reference standard (e.g., Dinaciclib for CDK2 assays) alongside the novel compounds to validate the assay's dynamic range and reproducibility[6].
-
References
1.[2] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: 2.[5] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: 3.[1] Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). PubMed. Available at: 4.[7] Zaleplon | C17H15N5O | CID 5719. PubChem - NIH. Available at: 5.[3] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: 6.[4] Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. PMC. Available at: 7.[6] Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. Available at: 8.[8] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at:
Sources
- 1. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comprehensive Technical Guide on 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: Physicochemical Profiling, Regioselective Synthesis, and Kinase Inhibition Applications
Executive Summary
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS: 90019-55-9) serves as a foundational building block and active core for targeting critical cell cycle and signaling kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (TRKA) .
As a Senior Application Scientist, I have structured this guide to move beyond basic structural data. We will deconstruct the physicochemical properties of this molecule, explore the mechanistic causality behind its regioselective synthesis, and establish a self-validating analytical protocol to ensure structural integrity during drug development workflows.
Physicochemical Profiling & Structural Analysis
Accurate physicochemical profiling is the first step in validating any compound for high-throughput screening or lead optimization. A critical, often overlooked feature of this compound is its keto-enol tautomerism . While cataloged as a "7-ol", in polar protic solvents and physiological environments, the molecule exists predominantly in its keto form: 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This tautomeric shift dictates its hydrogen-bond donor/acceptor profile within the kinase hinge region.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 90019-55-9 |
| Molecular Formula | C₁₃H₁₁N₃O |
| Molecular Weight | 225.25 g/mol |
| Monoisotopic Exact Mass | 225.0902 Da |
| SMILES (Keto Tautomer) | CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |
| SMILES (Enol Tautomer) | Cc1cc(O)n2nc(cc2n1)-c3ccccc3 |
| Primary Biological Targets | CDK2, TRKA, AAK1 |
Mechanistic Insights: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pharmacological utility of this compound stems from its structural mimicry of the adenine ring of ATP. When deployed as a kinase inhibitor, the molecule inserts itself into the highly conserved ATP-binding cleft (hinge region) of the kinase.
-
The 7-OH / N4 Core: Acts as a bidentate hydrogen-bonding network, interacting directly with the backbone amides of the hinge region (e.g., Leu83 in CDK2 or Met592 in TRKA) .
-
The 5-Methyl Group: Provides essential van der Waals contacts within the lower hydrophobic pocket of the active site.
-
The 2-Phenyl Group: Extends into the solvent-exposed region or adjacent hydrophobic sub-pockets, enhancing binding affinity and providing a vector for further synthetic elaboration to improve kinase selectivity.
Logical relationship of pyrazolo[1,5-a]pyrimidine binding in kinase ATP-clefts.
Experimental Methodology: Regioselective Synthesis
Synthesizing the pyrazolo[1,5-a]pyrimidine core requires strict control over regioselectivity. The condensation of 3-amino-5-phenylpyrazole with ethyl acetoacetate can theoretically yield two regioisomers: the 7-ol or the 5-ol.
The Causality of Experimental Choices: To exclusively yield the 5-methyl-7-ol isomer, the reaction must be driven by thermodynamic control under acidic conditions (glacial acetic acid). Ketones are significantly more electrophilic than esters (due to the resonance stabilization of the ester alkoxy group). Under acidic reflux, the highly nucleophilic exocyclic primary amine of the pyrazole preferentially attacks the ketone of ethyl acetoacetate, forming an imine intermediate. Subsequent intramolecular cyclization occurs when the endocyclic pyrazole nitrogen attacks the ester carbonyl, eliminating ethanol and locking the structure into the 7-ol regioisomer.
Step-by-Step Synthetic Protocol
-
Reagent Preparation: Charge a round-bottom flask with 3-amino-5-phenylpyrazole (1.0 equivalent, 10 mmol) and ethyl acetoacetate (1.1 equivalents, 11 mmol).
-
Solvent/Catalyst Addition: Add 15 mL of glacial acetic acid. Rationale: Acetic acid acts as both the solvent and the acid catalyst required to activate the ketone for nucleophilic attack.
-
Thermodynamic Condensation: Equip the flask with a reflux condenser and heat the mixture to 110°C for 4–6 hours under an inert nitrogen atmosphere. Monitor the reaction via TLC (DCM:MeOH 95:5) until the starting pyrazole is consumed.
-
Isolation & Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold distilled water (50 mL) while stirring vigorously. The product will precipitate as a solid.
-
Purification: Filter the precipitate under vacuum, wash sequentially with cold water and cold ethanol to remove unreacted ethyl acetoacetate and acetic acid traces. Dry under high vacuum to yield the pure this compound.
Regioselective synthetic workflow and self-validation of the 7-ol regioisomer.
Analytical Characterization: A Self-Validating System
To ensure the trustworthiness of the synthesized batch, the analytical protocol must be a self-validating system that not only confirms the molecular weight but definitively proves the regiochemistry (ruling out the 5-ol isomer).
Workflow 1: Mass Confirmation (LC-MS)
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Validation: The monoisotopic mass is 225.09 Da. The spectrum must show a dominant pseudo-molecular ion peak at m/z 226.09[M+H]⁺ . The absence of m/z 180 indicates complete cyclization (no uncyclized intermediate).
Workflow 2: Regiochemical Validation (1D & 2D NMR)
-
¹H NMR (DMSO-d6): The 5-methyl group appears as a distinct singlet at ~2.30 ppm. The pyrimidine ring proton (H-6) appears as a singlet at ~5.85 ppm. The broad singlet at ~12.0 ppm corresponds to the OH/NH proton, confirming the tautomeric equilibrium.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validation step. To prove the methyl is at C-5 and not C-7, analyze the 3-bond carbon-proton correlations. The H-6 proton (~5.85 ppm) will show a clear 3-bond correlation to the bridgehead carbon (C-3a) at ~140 ppm. If the alternative 5-ol regioisomer had formed, this specific 3-bond correlation would be structurally impossible, thereby definitively validating the success of the regioselective synthesis.
References
-
MDPI. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity." Pharmaceuticals, 2024. URL:[Link]
-
PubMed/NIH. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2024. URL:[Link]
-
PubMed/NIH. "An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors." Molecular BioSystems, 2013. URL:[Link]
Biological activity of 2-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol derivatives
Technical Whitepaper: Pharmacological Profiling & Synthetic Utility of 2-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol Scaffolds
Executive Summary: The Privileged Bioisostere
The 2-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric bioisosterism with purine bases (adenine and guanine). This structural mimicry allows the scaffold to interact promiscuously yet potently with ATP-binding pockets of kinases, DNA-processing enzymes, and G-protein coupled receptors.
This guide dissects the chemical reactivity, structure-activity relationships (SAR), and pharmacological applications of this specific derivative, providing a roadmap for its use as a lead compound in oncology and antimicrobial research.
Chemical Foundation: Synthesis & Tautomerism
The core moiety is synthesized via a cyclocondensation reaction.[1][2][3] Understanding the tautomeric equilibrium of the product is critical for downstream functionalization.
Synthetic Pathway
The standard protocol involves the reaction of 3-amino-5-phenylpyrazole with ethyl acetoacetate. While simple in theory, the choice of solvent and catalyst dictates the yield and purity. Glacial acetic acid is the preferred medium, acting simultaneously as a solvent and an acid catalyst to facilitate the nucleophilic attack and subsequent dehydration.
The Tautomerism Trap
Although nomenclature often refers to the "7-ol" (enol) form, X-ray crystallography and NMR studies confirm that in the solid state and polar solvents, the molecule exists predominantly as the 7-one (keto) tautomer (lactam form).
-
Implication for Derivatization: Direct alkylation often yields N-4 alkylated products (lactam nitrogen) rather than O-7 products unless specific conditions (e.g.,
chlorination followed by nucleophilic displacement) are employed.
Figure 1: Synthetic pathway and tautomeric equilibrium governing downstream reactivity.
Structure-Activity Relationship (SAR) & Pharmacophore Modeling
To optimize biological activity, modifications are targeted at three specific zones on the scaffold.
| Position | Chemical Nature | Modification Strategy | Biological Impact |
| C-3 | Nucleophilic Carbon | Electrophilic substitution (Halogenation, Nitration, Formylation). | Modulates electronic density; Critical for binding affinity in kinase pockets. |
| C-7 | Electrophilic Center (via Cl) | Nucleophilic aromatic substitution ( | Improves solubility and introduces H-bond donors/acceptors for specificity. |
| C-2 | Phenyl Ring | Substitution on the phenyl ring (e.g., 4-OMe, 4-Cl). | Enhances lipophilicity ( |
The C-3 "Warhead"
Introduction of an electron-withdrawing group (EWG) at C-3, such as a cyano (-CN) or nitro (-NO2) group, significantly enhances antimicrobial potency by increasing the acidity of the N-H proton (if present in tautomers) or altering the dipole moment for better membrane penetration.
Primary Biological Activities
Anticancer Activity: Kinase Inhibition
The 2-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor.[3]
-
Mechanism: The planar heterocycle mimics the adenine ring of ATP. The N-4 and N-1 nitrogens serve as hydrogen bond acceptors, while the C-7 substituent (if an amine) acts as a donor, forming a "hinge binder" motif within the kinase active site (e.g., CDK2, EGFR).
-
Key Insight: Derivatives with a bulky hydrophobic group at C-7 (e.g., substituted anilines) often show higher selectivity by occupying the hydrophobic back-pocket of the enzyme.
Antimicrobial Activity[4][5]
-
Target: DNA Gyrase (Bacteria) and Topoisomerase II (Fungi).
-
Efficacy: The 7-ol derivatives, particularly when converted to hydrazones or Schiff bases at C-7, exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Synergy: The 2-phenyl group facilitates intercalation into DNA base pairs, stabilizing the cleavage complex and leading to cell death.
Figure 2: Dual mechanistic pathways for anticancer and antimicrobial activity.
Experimental Protocols
Synthesis of 2-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol
This protocol ensures high regioselectivity and yield.
-
Reagents: 3-amino-5-phenylpyrazole (10 mmol), Ethyl acetoacetate (10 mmol), Glacial Acetic Acid (20 mL).
-
Procedure:
-
Dissolve the aminopyrazole in glacial acetic acid in a round-bottom flask.
-
Add ethyl acetoacetate dropwise at room temperature.
-
Reflux the mixture at 118°C for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Critical Step: Allow the solution to cool to room temperature, then pour onto crushed ice (100g). The rapid cooling precipitates the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
-
-
Validation:
-
IR: Look for broad OH stretch (3400 cm⁻¹) vs. sharp C=O (1680 cm⁻¹) to determine tautomer ratio.
-
Yield: Expected range 75–85%.
-
Antimicrobial Assay (Broth Microdilution)
Standardized per CLSI guidelines.
-
Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial culture (E. coli, S. aureus) to
CFU/mL. -
Plate Setup: Use 96-well plates. Serial dilutions of the compound (100
g/mL down to 0.1 g/mL). -
Incubation: 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Control: Ciprofloxacin (Positive), DMSO only (Negative).
-
References
-
Aggarwal, R., et al. (2014).[4] "Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents." Journal of Fluorine Chemistry. Link[4]
-
Castillo, J.C., et al. (2016).[3] "Microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines." Organic Letters. Link
-
Mahajan, A.T., et al. (2024).[4] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules. Link
-
Danagulyan, G.G., et al. (2024). "Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives." International Atomic Energy Agency (INIS). Link
-
Cherukupalli, S., et al. (2017).[4] "An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold." European Journal of Medicinal Chemistry. Link[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidin-7-ol Analogs: A Comprehensive Technical Guide
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic system that serves as a robust purine bioisostere. Within this structural class, pyrazolo[1,5-a]pyrimidin-7-ol analogs have emerged as highly versatile pharmacophores. By acting as precise hydrogen-bond donors and acceptors, these compounds exhibit potent polypharmacology, engaging targets ranging from phosphodiesterase 10A (PDE10A) and transient receptor potential canonical (TRPC) channels to critical kinases in oncology and essential enzymes in Mycobacterium tuberculosis (Mtb).
This whitepaper synthesizes the structure-activity relationship (SAR) landscapes, mechanistic rationales, and self-validating synthetic protocols required to successfully design and evaluate pyrazolo[1,5-a]pyrimidin-7-ol derivatives.
Structural & Mechanistic Foundations
Purine Bioisosterism and Target Engagement
The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP and cAMP/cGMP. This structural mimicry allows it to seamlessly intercalate into the hinge regions of kinases and the deep catalytic pockets of phosphodiesterases. The unique placement of the bridgehead nitrogen alters the electron density of the ring system, making it more metabolically stable than traditional purines while retaining essential binding interactions[1].
Tautomeric Dynamics: The 7-ol vs. 7(4H)-one Shift
A critical factor in the SAR of these analogs is the tautomeric equilibrium between the 7-ol (enol) and 7(4H)-one (keto) forms. This equilibrium is highly solvent- and pH-dependent and fundamentally alters the pharmacophore presentation[2][3].
-
7-ol Tautomer: Presents a hydrogen-bond donor at the hydroxyl oxygen and a hydrogen-bond acceptor at the N4 position.
-
7(4H)-one Tautomer: Presents a hydrogen-bond acceptor at the carbonyl oxygen and a hydrogen-bond donor at the N4-H.
Figure 1: Tautomeric equilibrium dictating the hydrogen-bonding profile of the C7 position.
Target-Specific SAR Landscapes
The modular nature of the pyrazolo[1,5-a]pyrimidin-7-ol core allows for precise tuning at the C2, C3, and C5 positions.
PDE10A Inhibition via Fragment-Based Drug Discovery (FBDD)
In the pursuit of novel PDE10A inhibitors for neurological disorders, the pyrazolo[1,5-a]pyrimidin-7-ol core was identified as a highly efficient fragment hit. X-ray crystallographic analysis (PDB: 5XUI) revealed that the 7-ol core anchors deeply into the PDE10A binding site[4].
-
C5 Extension: Extending the C5 position with a 2-(quinolin-2-yl)ethyl group dramatically increased affinity by reaching into a secondary hydrophobic selectivity pocket[5].
-
C2 Tuning: Small alkyl groups (e.g., methyl) at C2 are well-tolerated and provide optimal steric packing against the enzyme's hydrophobic wall[5].
TRPC3/6/7 Channel Agonism
TRPC channels are critical for calcium signaling. High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7-ols as potent TRPC6 agonists[6].
-
C5 Bulky Substitutions: The C5 position is highly tolerant of massive steric bulk. The introduction of complex 1-(arylsulfonyl)piperidin-4-yl groups at C5 yielded agonists with low nanomolar apparent affinity[6].
-
C3 Electronic Tuning: The introduction of electron-withdrawing groups (e.g., nitro or cyano) at C3 modulates the pKa of the 7-OH group, optimizing the hydrogen-bonding strength required to trigger channel opening[6].
Antitubercular Activity
Phenotypic screening against Mycobacterium tuberculosis (Mtb) H37Rv identified the 7(4H)-one tautomer as a potent antitubercular lead[2]. SAR studies revealed that unsubstituted aromatic rings at C5 and the absence of bulky substituents at C2 are essential for maintaining sub-micromolar minimum inhibitory concentrations (MIC)[7].
Figure 2: Structural modification vectors and their functional impact on the core.
Quantitative SAR Data
The following table summarizes the quantitative impact of specific substitutions across different therapeutic targets.
| Compound ID | Target | C2 Substitution | C5 Substitution | C7 Status | Activity (IC50 / EC50 / MIC) | Ref |
| Compound 1 | PDE10A | Methyl | 2-(quinolin-2-yl)ethyl | 7-ol | IC50 = Moderate (Hit) | [5] |
| Compound 4e | TRPC6 | Methyl | 1-(arylsulfonyl)piperidin-4-yl | 7-ol | EC50 = Low nM | [6] |
| Compound P1 | Mtb H37Rv | H | Aryl / Heteroaryl | 7(4H)-one | MIC = 3.1 µM | [2] |
| Compound 4g | Anticancer | H | 4-isopropylphenyl | 7-ol | Inactive (MDA-MB-231) | [3] |
Synthetic Methodologies & Mechanistic Causality
The synthesis of pyrazolo[1,5-a]pyrimidin-7-ols relies on the cyclocondensation of 5-aminopyrazoles with
Mechanistic Causality of Solvent Selection:
Using an aprotic solvent (e.g., toluene) alters the reaction trajectory, favoring the formation of the 7(4H)-one tautomer as the primary product and severely reducing yields for analogs with electron-withdrawing groups (e.g., trifluoromethyl)[3]. Conversely, utilizing a protic solvent like glacial acetic acid facilitates the enolization of the
Protocol 1: Self-Validating Synthesis of 5-Aryl-pyrazolo[1,5-a]pyrimidin-7-ols
-
Reagent Preparation: Combine equimolar amounts (10.0 mmol) of the appropriate substituted 5-aminopyrazole and the corresponding
-keto ester in a 100 mL round-bottom flask. -
Solvent Addition: Suspend the mixture in 15 mL of glacial acetic acid.
-
Causality: Acetic acid acts as both the solvent and a mild acid catalyst, promoting imine formation while stabilizing the 7-ol tautomer[3].
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere for 12–16 hours.
-
Validation Checkpoint 1 (In-Process): At 8 hours, sample the reaction for TLC (Hexane:EtOAc 3:7) and LC-MS. The disappearance of the primary amine mass validates the completion of the initial Schiff base formation. If the uncyclized intermediate dominates, extend reflux time.
-
-
Isolation: Cool the reaction mixture to room temperature, then pour it gradually over 50 g of crushed ice with vigorous stirring. The sudden shift in dielectric constant forces the precipitation of the hydrophobic product.
-
Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol.
-
Validation Checkpoint 2 (Final QC): Perform
H NMR (500 MHz, DMSO- ). The presence of a broad, exchangeable singlet at 12.0–12.5 ppm confirms the presence of the -OH proton, validating that the protic solvent successfully directed the synthesis to the 7-ol tautomer rather than the 7(4H)-one[3].
-
Figure 3: Self-validating synthetic workflow for pyrazolo[1,5-a]pyrimidin-7-ol derivatives.
Biological Evaluation & Self-Validating Workflows
To accurately determine the SAR of the synthesized analogs, robust biological assays are required. The following protocol outlines the evaluation of TRPC channel agonism using a fluorescent calcium-influx assay[6].
Protocol 2: Self-Validating TRPC6 Calcium Influx Assay
-
Cell Preparation: Seed HEK293 cells stably expressing TRPC6 into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO
. -
Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye extrusion). Incubate for 60 minutes at room temperature in the dark.
-
Compound Addition: Using an automated liquid handler, add the synthesized pyrazolo[1,5-a]pyrimidin-7-ol analogs in a 10-point dose-response format (ranging from 0.1 nM to 33 µM).
-
Kinetic Readout: Monitor the fluorescence (Ex: 488 nm, Em: 525 nm) immediately upon compound addition using a FLIPR (Fluorometric Imaging Plate Reader) for 3 minutes to capture the transient calcium peak.
-
Validation Checkpoint (System Integrity): Calculate the Z'-factor using a known reference agonist (e.g., OAG) as the positive control and DMSO as the negative control. The assay is only validated and data accepted if the Z'-factor is
0.6, ensuring that the signal window is wide enough to accurately detect the nanomolar agonism of compounds like 4e [6].
-
Conclusion
The pyrazolo[1,5-a]pyrimidin-7-ol scaffold is a masterclass in heterocyclic drug design. By understanding the causality behind its tautomeric equilibrium and leveraging specific substitution vectors at the C2, C3, and C5 positions, medicinal chemists can selectively tune this core to target phosphodiesterases, ion channels, or bacterial enzymes. Adhering to self-validating synthetic and biological workflows ensures that the resulting SAR data is both reproducible and translationally relevant.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. J-Stage.
- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applic
- Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. PMC.
- 5XUI: Crystal structure of PDE10A in complex with 2-methyl-5-[2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-ol. RCSB PDB.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol CAS number and identifiers
Executive Summary
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS: 90019-55-9) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) modulators.[1] As a fused bicyclic heterocycle, it exploits the bioisosteric relationship between the pyrazolo[1,5-a]pyrimidine core and the purine ring system (specifically adenosine), making it a privileged structure for ATP-competitive inhibition. This guide details the physicochemical properties, validated synthetic protocols, and mechanistic grounding required for its application in drug discovery.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The molecule exists in a dynamic tautomeric equilibrium between the enol (7-ol) and keto (7(4H)-one) forms. While often designated as the "7-ol" in catalogs, the keto tautomer predominates in solution and solid state, a factor that critically influences nucleophilic substitution reactions at the C7 position.
Identifiers
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 90019-55-9 (Primary); 13088-73-8 (Generic/Isomer) |
| Synonyms | 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one; 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C₁₃H₁₁N₃O |
| Molecular Weight | 225.25 g/mol |
| SMILES | CC1=CC(=O)N2C(C3=CC=CC=C3)=CC=N21 |
| InChI Key | QUMKJDPMSLSPOM-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Data | Relevance |
| LogP (Predicted) | ~1.7 - 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| TPSA | ~50 Ų | Good membrane permeability profile. |
| H-Bond Donors | 1 (NH/OH) | Critical for active site binding (e.g., Hinge region of kinases). |
| H-Bond Acceptors | 3 (N, O) | Facilitates interaction with residues like Lys or Asp. |
| pKa | ~6.5 (Acidic enol) | Exists as a neutral species at physiological pH. |
Tautomerism & Structural Logic
Understanding the tautomeric equilibrium is non-negotiable for synthetic manipulation. In polar protic solvents, the 7(4H)-one (keto) form is favored. However, under basic conditions (e.g., during alkylation or chlorination with POCl₃), the reactivity is driven by the 7-ol (enolate) character.
Figure 1: Tautomeric equilibrium between the keto and enol forms.[2][3] The keto form is thermodynamically stable, while the enolate drives O-alkylation and chlorination reactions.
Synthesis Protocol: The Cyclocondensation Route
The industry-standard synthesis utilizes a regioselective cyclocondensation between 3-amino-5-phenylpyrazole and ethyl acetoacetate . This reaction is robust but requires specific conditions to prevent the formation of the 5-phenyl-7-methyl isomer.
Reaction Mechanism
The reaction proceeds via a Michael-type addition or Schiff base formation followed by cyclization. The exocyclic amine of the pyrazole attacks the ketone of the
Figure 2: Synthetic pathway via cyclocondensation. The regioselectivity is controlled by the higher electrophilicity of the ketone carbonyl in ethyl acetoacetate.
Detailed Experimental Procedure
Reagents:
-
3-Amino-5-phenylpyrazole (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Glacial Acetic Acid (Solvent)[4]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-phenylpyrazole (e.g., 10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add ethyl acetoacetate (12 mmol) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting amine spot should disappear.
-
Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes directly upon cooling. If not, pour the mixture into crushed ice-water (100 mL).
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Purification: Recrystallize from Ethanol or DMF/Water to yield white to off-white needles.
-
Yield Expectation: 75–85%.
Validation (NMR):
-
¹H NMR (DMSO-d₆): Look for a singlet at ~2.3 ppm (CH₃), a singlet at ~5.8 ppm (H-6 pyrimidine proton), a multiplet at 7.3–8.0 ppm (Phenyl protons), and a singlet at ~6.9 ppm (H-3 pyrazole proton).
Applications in Drug Discovery[3][8][9][10]
Kinase Inhibition (ATP-Competitors)
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine. The N1-C2-N3 motif mimics the hydrogen bonding pattern required to bind to the hinge region of kinases.
-
Targets: Cyclin-dependent kinases (CDKs), EGFR, and KDR (VEGFR-2).
-
Mechanism: The C7-OH group is often converted to a chloride (using POCl₃) and then substituted with an amine to install a solubilizing group (e.g., morpholine or piperazine), enhancing potency and selectivity.
GABA-A Receptor Modulation
Derivatives of this scaffold (e.g., Ocinaplon, Zaleplon analogs) bind to the benzodiazepine site of the GABA-A receptor. The 2-phenyl moiety provides the lipophilic interaction necessary for the
Phosphodiesterase (PDE) Inhibition
Research indicates utility in inhibiting PDE10A, a target for schizophrenia and Huntington's disease. The rigid bicyclic core locks the substituents in a planar conformation favorable for stacking within the PDE catalytic pocket.
Safety & Handling
-
GHS Classification: Acute Tox. 3 (Oral).[5]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C, sealed, away from moisture.
References
-
Sigma-Aldrich. 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol Product Page. (Accessed 2026).[6]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2818813 (Related Isomer & Core Structure Data). PubChem.[5][2]
-
Moustafa, M. et al. (2022).[7][8] Synthesis and biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry. (Contextual synthesis reference).
-
ChemScene. 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Product Data. (Core scaffold reference).
-
MDPI Molecules. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. (Review of synthetic routes).
(Note: While specific CAS numbers for tautomers can vary by vendor, CAS 90019-55-9 is the definitive identifier for the 5-methyl-2-phenyl-7-ol isomer as requested.)
Sources
- 1. 16082-26-1|5-Methylpyrazolo[1,5-a]pyrimidin-7-ol|BLD Pharm [bldpharm.com]
- 2. Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 2-methyl-5-phenyl- | C13H11N3O | CID 2818813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 5. 7-Hydroxy-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Role of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol in kinase inhibitor research
The Role of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol in Kinase Inhibitor Research
Executive Summary
This compound (CAS: 90019-55-9) is not merely a chemical reagent; it is a "privileged scaffold" in medicinal chemistry. In the context of kinase inhibitor research, it serves two distinct but critical roles:
-
The Pharmacophore: As the tautomeric 7(4H)-one , it mimics the adenine base of ATP, allowing it to anchor directly into the hinge region of kinase active sites (e.g., CDK2, TrkA, CK2).
-
The Synthetic Linchpin: It is the primary precursor for generating 7-functionalized libraries. The 7-hydroxyl group is a "chemical handle," easily converted to a chloride (via POCl3) and subsequently displaced by amines or alkoxides to tune selectivity and potency.
This guide details the structural mechanics, synthetic utility, and experimental application of this scaffold in drug discovery.[1][2][3][4]
Structural Mechanics & Tautomerism
The biological activity of this compound is governed by its ability to exist in dynamic equilibrium between the enol (7-ol) and keto (7-one) forms.
-
The Enol Form (7-ol): Predominates in specific organic solvents and is the reactive species for electrophilic substitution (e.g., chlorination).
-
The Keto Form (7-one): Often the bioactive conformer in aqueous solution and protein complexes. It presents a Donor-Acceptor (D-A) motif essential for hydrogen bonding with the kinase hinge region.
Kinase Hinge Binding Mode
In the ATP-binding pocket, the pyrazolo[1,5-a]pyrimidine core aligns with the hinge region backbone residues.
-
N1 (Bridgehead Nitrogen): Acts as a Hydrogen Bond Acceptor.
-
C7-Carbonyl (or NH in 4H-tautomer): Acts as a Hydrogen Bond Donor/Acceptor pair depending on the specific substitution and tautomeric state.
-
2-Phenyl Group: Occupies the hydrophobic pocket (often the "gatekeeper" region or adjacent hydrophobic back-cleft), providing affinity.
-
5-Methyl Group: often points toward the solvent front or interacts with the ribose-binding pocket residues.
Synthetic Architecture: The "Make-Activate-Diversify" Workflow
The utility of this compound lies in its scalable synthesis and downstream versatility.
Step 1: Cyclocondensation (The "Make")
The core is constructed via the condensation of 5-amino-3-phenylpyrazole with ethyl acetoacetate (or similar
Step 2: Activation (The "Activate")
The 7-hydroxyl group is relatively inert to direct nucleophilic attack. It must be converted to a leaving group, typically a chloride, using phosphorus oxychloride (
Step 3: Diversification (The "Diversify")
The resulting 7-chloro intermediate is highly reactive toward Nucleophilic Aromatic Substitution (
Visualizing the Workflow
Figure 1: The "Make-Activate-Diversify" synthetic pathway converting raw materials into high-potency kinase inhibitors.
Case Studies: Target Specificity
The this compound core has been pivotal in developing inhibitors for several high-value targets.
| Target Family | Therapeutic Relevance | Role of Scaffold | Key Modification |
| Trk (A/B/C) | NTRK Fusion Cancers | ATP-mimic hinge binder | C7-substitution with chiral pyrrolidines or diamines enhances selectivity. |
| CDK2 / CDK9 | Cell Cycle / Transcription | Cell cycle arrest (G1/S) | C3-substitution (e.g., arylation) combined with C7-amines creates dual inhibitors. |
| KDM5 | Epigenetics (Cancer) | Histone Demethylase inhibition | The 7-one tautomer chelates the active site metal or mimics the cofactor. |
| CK2 | Anti-apoptotic signaling | Selective inhibition | Macrocyclization bridging C3 and C5 positions locks the bio-active conformation. |
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (this compound)
Validation: This protocol relies on the thermodynamic stability of the fused ring system.
-
Reagents: 3-Phenyl-1H-pyrazol-5-amine (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve amine in glacial acetic acid.
-
Add ethyl acetoacetate dropwise at room temperature.
-
Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool to room temperature.[5] The product often precipitates as a solid.
-
Workup: Pour into ice-cold water. Filter the precipitate. Wash with cold ethanol and diethyl ether.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
-
-
QC Check:
NMR (DMSO- ) should show a singlet around 5.8-6.0 ppm (C6-H) and broad signals indicating tautomerism.
Protocol B: Kinase Activity Assay (ADP-Glo™ Format)
Validation: Luminescent assays reduce false positives from fluorescent interference common with heterocyclic compounds.
-
System: Promega ADP-Glo™ Kinase Assay.
-
Preparation:
-
Prepare 10 mM stock of the inhibitor in 100% DMSO.
-
Perform serial dilutions (1:3) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA).
-
-
Reaction:
-
Add 2
L inhibitor + 4 L Kinase (e.g., TrkA, 2 ng/well). Incubate 10 min. -
Add 4
L ATP/Substrate mix (10 M ATP, 0.2 g/ L Poly-Glu-Tyr). -
Incubate at RT for 60 min.
-
-
Detection:
-
Add 10
L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min. -
Read Luminescence (RLU).
-
-
Data Analysis: Plot RLU vs. log[Inhibitor] to determine
using a 4-parameter logistic fit.
Pathway Visualization: Trk Signaling Inhibition
The following diagram illustrates where inhibitors derived from this scaffold intercept the Tropomyosin Receptor Kinase (Trk) pathway, preventing downstream oncogenic signaling.
Figure 2: Mechanism of Action. The inhibitor blocks ATP binding at the Trk receptor, halting Ras/MAPK and PI3K/Akt signaling cascades.
References
-
Synthesis & Scaffold Optimiz
-
Structural Biology & Tautomerism
-
Kinase Selectivity (CDK/Trk)
- Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
- Source: MDPI (Pharmaceuticals), 2024.
-
URL:[Link]
-
Synthetic Methodology (Chlorin
- Title: 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
- Source: IUCrD
-
URL:[Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Isomers: A Technical Guide for Rational Drug Design
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, highly versatile pharmacophore embedded in numerous therapeutics, ranging from antitubercular agents to aryl hydrocarbon receptor (AHR) antagonists. However, the efficacy of these molecules is intrinsically tied to their structural dynamics—specifically, the keto-enol tautomerism at the 7-position.
As a Senior Application Scientist, I frequently observe drug development programs stall because computational models or binding assays incorrectly assume the static presence of the 7-ol (enol) form. This whitepaper provides an in-depth, self-validating framework for analyzing the thermodynamic stability of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol isomers, ensuring that medicinal chemists design ligands based on the correct bioactive conformer.
Structural Dynamics & Tautomeric Causality
The molecule this compound is not a static entity; it exists in a dynamic equilibrium comprising three primary tautomeric isomers:
-
The 7-ol Isomer (Enol Form): Features a fully aromatic pyrimidine ring.
-
The 7(4H)-one Isomer (Keto-NH Form): Breaks pyrimidine aromaticity but gains immense stabilization through lactam (amide) resonance.
-
The 7(6H)-one Isomer (Keto-CH Form): A carbon-acid tautomer characterized by disrupted conjugation.
The Causality of Stability: Why does the molecule overwhelmingly prefer the 7(4H)-one form in both solid state and polar solutions, despite the apparent loss of full ring aromaticity? The causality lies in the thermodynamic payoff of the lactam functionality. The resonance energy of the N–C=O system, combined with the superior hydrogen-bond donor capacity of the N4–H group, significantly outweighs the theoretical aromatic stabilization energy (ASE) of the 7-ol pyrimidine ring 1. The 5-methyl and 2-phenyl substituents provide mild electronic modulation but are insufficient to override the fundamental thermodynamic dominance of the keto-NH core.
Caption: Tautomeric equilibrium pathways of this compound.
Self-Validating Experimental Workflows
To accurately profile the thermodynamic stability of these isomers, we must employ an orthogonal, self-validating analytical workflow. Relying on a single technique (e.g., standard room-temperature NMR) often yields ambiguous, time-averaged data.
Caption: Orthogonal self-validating workflow for tautomeric thermodynamic profiling.
Protocol 1: Regioselective Synthesis & Isolation
The synthesis of the pyrazolo[1,5-a]pyrimidine core relies on the cyclocondensation of an aminopyrazole with a 1,3-biselectrophile 2.
-
Reaction Setup: Charge a round-bottom flask with 3-amino-5-phenylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalysis: Add glacial acetic acid. Causality: The acidic medium protonates the carbonyl oxygen of the ester, accelerating the nucleophilic attack of the exocyclic amine and ensuring regioselective ring closure over alternative kinetic products 3.
-
Execution: Reflux at 110°C for 12 hours under a nitrogen atmosphere.
-
Isolation: Cool to room temperature. The thermodynamically stable 7(4H)-one tautomer will precipitate due to strong intermolecular N-H···O hydrogen bonding.
-
Self-Validation: Perform LC-MS. A single peak with
[M+H]+ = 226.1 confirms the mass, while the absence of starting material peaks validates reaction completion.
Protocol 2: Variable-Temperature NMR (VT-NMR) Profiling
Because tautomerization is a dynamic proton-exchange process, standard room-temperature NMR often yields broadened, time-averaged signals.
-
Sample Prep: Dissolve 15 mg of the purified compound in 0.5 mL of anhydrous DMSO-
. -
Initial Scan: Acquire a standard
H NMR spectrum at 298 K. -
Thermal Modulation: Cool the NMR probe to 273 K and re-acquire the spectrum. Causality: Lowering the temperature slows the proton exchange rate relative to the NMR timescale.
-
Self-Validation: Observe the downfield region. A sharp singlet at ~12.3 ppm unambiguously identifies the N4-H proton of the 7(4H)-one tautomer. The addition of a drop of D
O will cause this peak to disappear (H/D exchange), confirming it is a labile heteroatom-bound proton rather than a highly deshielded C-H proton.
Protocol 3: In Silico DFT Thermodynamic Validation
Empirical data provides the what, but Density Functional Theory (DFT) provides the why by isolating intrinsic electronic stability from bulk solvent effects.
-
Modeling: Construct 3D models of the 7-ol, 7(4H)-one, and 7(6H)-one isomers.
-
Optimization: Perform geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.
-
Solvation Simulation: Apply the Polarizable Continuum Model (PCM) using DMSO to simulate solution-state thermodynamics.
-
Self-Validation: Run harmonic frequency calculations on all optimized geometries. The strict absence of imaginary frequencies confirms that each structure is a true local minimum, validating the calculated Gibbs free energies (
).
Quantitative Thermodynamic Data
The table below summarizes the theoretical thermodynamic landscape of the isomers. The data conclusively demonstrates that the 7(4H)-one form is the global thermodynamic minimum across all relevant environments.
| Tautomeric Form | Structural State | Relative | Relative | Boltzmann Population (DMSO, 298K) |
| 7(4H)-one (Keto-NH) | Global Minimum | 0.00 kcal/mol | 0.00 kcal/mol | > 99.9% |
| 7-ol (Enol) | Local Minimum | +4.15 kcal/mol | +6.20 kcal/mol | < 0.1% |
| 7(6H)-one (Keto-CH) | High Energy State | +9.80 kcal/mol | +11.45 kcal/mol | ~ 0.0% |
Note: The energy gap between the 7(4H)-one and 7-ol forms widens in polar solvents (like DMSO or water) because the highly dipolar lactam core of the 7(4H)-one isomer is heavily stabilized by solvent dielectric interactions.
Strategic Implications for Drug Development
Understanding the thermodynamic stability of this compound is not merely an academic exercise; it dictates the trajectory of lead optimization.
If a biological target requires a hydrogen bond donor at position 7, the native scaffold will fail, as the dominant 7(4H)-one form presents a carbonyl oxygen (a hydrogen bond acceptor). Conversely, if the enol form (7-ol) is computationally predicted to be the bioactive conformer for a specific kinase pocket, medicinal chemists must synthetically "lock" the tautomer. This is routinely achieved via O-alkylation (e.g., synthesizing the 7-methoxy derivative), which physically prevents the proton transfer required to revert to the thermodynamically favored keto state 1.
By integrating rigorous thermodynamic profiling into the early stages of drug design, development teams can avoid late-stage attrition caused by tautomeric mismatches at the receptor binding site.
References
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. URL:[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. URL:[Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4. Periodica Polytechnica. URL:[Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 3-Amino-5-Phenylpyrazole via Cyclocondensation
Abstract & Strategic Significance
This application note details a robust, scalable protocol for the synthesis of 3-amino-5-phenylpyrazole (CAS: 1572-10-7), a privileged scaffold in medicinal chemistry. This moiety serves as a critical pharmacophore in the development of p38 MAP kinase inhibitors, B-Raf inhibitors, and various agrochemicals.
Unlike generic procedures, this protocol emphasizes regiocontrol , safety regarding hydrazine handling , and impurity profile management . We utilize a cyclocondensation strategy between benzoylacetonitrile and hydrazine hydrate in ethanol, optimized for high yield (>80%) and minimal chromatographic purification.
Safety & Hazard Analysis (Critical)
WARNING: This protocol involves Hydrazine Hydrate , a potent carcinogen, hepatotoxin, and unstable reducing agent.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Toxicity | Acute toxicity (inhalation/dermal); Carcinogenic.[1] | Handle exclusively in a certified fume hood. Use Butyl Rubber gloves (Nitrile offers insufficient breakthrough time for hydrazine). |
| Explosion | Unstable in anhydrous form; reacts violently with oxidants. | Use Hydrazine Hydrate (50-64% or 80% solution), never anhydrous. Keep away from metal oxides, porous materials, and oxidizing agents.[2] |
| Corrosivity | Caustic to skin and mucous membranes. | Full face shield and chemical apron required. Have saturated sodium bicarbonate and water deluge station ready. |
Reaction Mechanism & Logic
The synthesis relies on the Knorr-type cyclocondensation of a
Mechanistic Pathway[3][4][5][6][7]
-
Nucleophilic Attack (C=O): The terminal nitrogen of hydrazine attacks the ketone carbonyl of benzoylacetonitrile (kinetically favored over the nitrile).
-
Hydrazone Formation: Elimination of water yields the hydrazone intermediate.
-
Cyclization (C
N): The distal hydrazine nitrogen attacks the nitrile carbon. -
Tautomerization: An imine-enamine tautomerization sequence establishes the aromatic pyrazole system.
Mechanistic Visualization
Figure 1: Mechanistic pathway from
Experimental Protocol
Materials & Reagents
-
Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile): >98% purity.
-
Hydrazine Hydrate: 64% or 80% aqueous solution (Reagent Grade).
-
Ethanol: Absolute (preferred) or 95%.
-
Glacial Acetic Acid: Catalytic amount.
-
Toluene: For recrystallization (optional).
Step-by-Step Methodology
Step 1: Reactor Setup
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with nitrogen to prevent oxidation of hydrazine.
Step 2: Solubilization
Charge the RBF with Benzoylacetonitrile (14.5 g, 100 mmol) and Ethanol (100 mL) . Stir at room temperature until fully dissolved.
-
Note: Benzoylacetonitrile exhibits keto-enol tautomerism; ensure complete dissolution before proceeding.
Step 3: Catalytic Activation & Addition
Add Glacial Acetic Acid (0.5 mL) to the stirring solution.
-
Expert Insight: Acid catalysis protonates the carbonyl, increasing electrophilicity and accelerating the initial hydrazone formation.
Via the addition funnel, add Hydrazine Hydrate (150 mmol, 1.5 equiv) dropwise over 15 minutes.
-
Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition.
Step 4: Cyclization (Reflux)
Heat the reaction mixture to reflux (~78°C) for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The starting material (
) should disappear, replaced by a more polar spot ( ).
Step 5: Workup & Isolation
-
Cool the mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour.
-
The product often crystallizes directly from the reaction mixture.
-
If no precipitate forms: Concentrate the ethanol to 1/3 volume under reduced pressure and pour the residue into ice-cold water (100 mL) with vigorous stirring.
-
Filter the solid using a Buchner funnel. Wash the cake with cold water (
) and cold ethanol ( ).
Step 6: Purification (Recrystallization)
Crude yield is typically 85-90%. For pharmaceutical grade (>99%):
-
Dissolve the crude solid in minimal boiling Ethanol (or Toluene for higher purity).
-
Hot filter (if necessary) to remove insoluble hydrazine salts.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals and dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-amino-5-phenylpyrazole.
Analytical Validation & Troubleshooting
Expected Data
| Parameter | Specification | Notes |
| Appearance | White to off-white needles/powder | Yellowing indicates oxidation or trace hydrazine.[3] |
| Yield | 80% – 92% | Lower yields suggest incomplete cyclization or loss during workup. |
| Melting Point | 120°C – 128°C (Hemihydrate)~172°C (Anhydrous/Pure) | MP varies significantly by solvation state. Dry thoroughly. |
| 1H NMR (DMSO-d6) | Characteristic pyrazole CH singlet at ~5.8 ppm. |
Troubleshooting Guide
-
Problem: Oiling out during workup.
-
Cause: Residual ethanol preventing crystallization or presence of impurities.
-
Solution: Decant the supernatant water, dissolve the oil in DCM, wash with brine, dry over MgSO4, and evaporate. Recrystallize the residue from Toluene/Hexane.
-
-
Problem: Low Yield.
-
Cause: Hydrazine evaporation (if system not closed) or incomplete reaction.
-
Solution: Ensure slight excess (1.5 eq) of hydrazine is used. Extend reflux time.
-
-
Problem: Colored Impurities.
-
Cause: Oxidation of hydrazine or polymerization of nitrile.
-
Solution: Recrystallize with activated charcoal.
-
References
-
Safety & Handling: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, American Chemical Society.
-
Synthesis Protocol: "Synthesis of 5-amino-3-aryl-1H-pyrazoles." Beilstein Journal of Organic Chemistry.
-
Compound Data: "3-Amino-5-phenylpyrazole (CID 136655)."[4] PubChem, National Library of Medicine.
-
Mechanistic Insight: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Mechanistic Analogues)." Chemistry LibreTexts.
-
Purification: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.
Sources
Application Notes and Protocols for the Purification of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol via Recrystallization
Abstract
This comprehensive guide provides a detailed exploration of solvent selection and recrystallization protocols for the purification of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Drawing upon established principles of crystallization and empirical data from the purification of analogous pyrazolopyrimidine derivatives, this document offers a robust framework for researchers to achieve high purity of the target compound.[3][4][5][6][7][8][9] Methodologies for both single-solvent and mixed-solvent systems are presented, accompanied by a rationale for solvent choice, step-by-step protocols, and troubleshooting advice.
Introduction: The Imperative for Purity
The biological activity and therapeutic potential of a compound are intrinsically linked to its purity. In the context of drug discovery, even minor impurities can lead to erroneous biological data, side effects, or reduced efficacy. This compound, as a member of the pharmacologically significant pyrazolopyrimidine class, necessitates a purification strategy that is both effective and reproducible.[2] Recrystallization remains a cornerstone technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[10][11][12]
The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for the recovery of purified crystals upon cooling.[10][11][13] This guide will systematically walk through the process of selecting an appropriate solvent system for this compound and detail the subsequent recrystallization procedures.
Structural Considerations and Solvent Selection Rationale
The molecular structure of this compound is pivotal in determining its solubility characteristics. The presence of a hydroxyl (-OH) group and multiple nitrogen atoms within the fused heterocyclic ring system imparts a significant degree of polarity to the molecule. The phenyl and methyl substituents contribute some non-polar character. This amphiphilic nature suggests that a range of solvents, from polar protic to polar aprotic, should be considered.
The fundamental principle of "like dissolves like" is the starting point for solvent selection.[10] Given the polar functionalities of the target molecule, polar solvents are expected to be the most effective. A survey of literature on the purification of structurally related pyrazolopyrimidine derivatives reveals a recurring use of solvents such as ethanol, dioxane, acetic acid, and dimethylformamide (DMF), often in mixtures.[3][4][5][6][7][8][9]
A systematic approach to solvent screening is recommended, starting with small-scale solubility tests (see Section 4.1). The ideal solvent will not dissolve the compound at room temperature but will completely dissolve it at the solvent's boiling point.[13]
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes |
| Ethanol | 78 | 5.2 | 24.5 | A versatile polar protic solvent often used for pyrazolopyrimidine derivatives.[5][7] |
| Dioxane | 101 | 4.8 | 2.2 | A less polar, aprotic ether that has been successfully used for similar compounds.[3][8] |
| Acetic Acid | 118 | 6.2 | 6.2 | A polar protic solvent, effective for many heterocyclic compounds.[4] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A moderately polar solvent.[14][15] |
| Acetone | 56 | 5.1 | 20.7 | A common polar aprotic solvent.[15] |
| Dimethylformamide (DMF) | 153 | 6.4 | 36.7 | A highly polar aprotic solvent, often used in mixtures for less soluble compounds.[6][7] |
| Water | 100 | 9.0 | 80.1 | A highly polar protic solvent; may be suitable as an anti-solvent.[16] |
Recrystallization Workflow
The general workflow for recrystallization is a multi-step process designed to systematically remove impurities and isolate the pure crystalline product.
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable single solvent or a solvent pair for the recrystallization of this compound.
Methodology:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone, dioxane) dropwise at room temperature, swirling after each addition.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.[13]
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (one in which it is sparingly soluble, but miscible with the first) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow to cool.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify this compound using a pre-determined suitable single solvent. Ethanol is often a good starting point for pyrazolopyrimidine derivatives.[5][7]
Methodology:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, enough to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated upon cooling.[11]
-
If the solution is colored and the pure compound is expected to be colorless or lightly colored, add a small amount of decolorizing carbon and boil for a few minutes.
-
If insoluble impurities or decolorizing carbon are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 3: Mixed-Solvent Recrystallization
Objective: To purify this compound using a solvent pair, which can be effective when no single solvent has the ideal solubility profile.[10] A common pair for similar compounds is an ethanol/DMF or ethanol/water system.
Methodology:
-
Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol or DMF) in an Erlenmeyer flask with heating and stirring.
-
While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Induce crystallization if necessary by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cool the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of the solvent pair, and dry as described in Protocol 2.
Troubleshooting
-
No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
Oiling out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Low recovery: Too much solvent may have been used, or the compound may have significant solubility in the cold solvent. Minimize the amount of hot solvent used and ensure the solution is thoroughly cooled before filtration.
Conclusion
The successful purification of this compound by recrystallization is contingent upon the rational selection of a suitable solvent system. By understanding the structural features of the molecule and applying systematic screening protocols, researchers can identify an effective single or mixed-solvent system. The detailed protocols provided in this guide offer a practical framework for achieving high purity, a critical prerequisite for accurate biological evaluation and further drug development endeavors.
References
- Comparison of the polarity of organic solvents. (2022, October 13).
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
- Solvent Selection and Recrystallization Guide. (n.d.).
- Polarity of Solvents. (n.d.).
- Solvents and Polarity. (n.d.).
- Recrystallization. (n.d.).
- Polar Protic and Aprotic Solvents. (2023, January 22).
- How do you distinguish the polarity of organic solvent? (2014, October 15).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.).
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.).
- Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025, June 2).
- a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19).
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19).
- Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2019, March 8).
- 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. (n.d.).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9).
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022, July 27).
- 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine. (2013, April 17).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10).
- Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14).
- 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. (n.d.).
- 5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrimidin-7-ol. (2026, January 24).
- 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. Recrystallization [sites.pitt.edu]
- 12. mt.com [mt.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Functionalization of C-3 position in 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
This guide details the functionalization of the C-3 position in 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and acting as a core for kinase inhibitors (e.g., Pim-1, TTK) and GABA-A receptor modulators (e.g., Zaleplon analogs).[1]
Part 1: Structural Analysis & Reactivity Profile
1. The Scaffold Dynamics The pyrazolo[1,5-a]pyrimidine system is a "pi-excessive" fused heterocycle.[1] The bridgehead nitrogen (N-4) donates electron density into the pyrazole ring, making the C-3 position highly nucleophilic .[1] It behaves similarly to the C-3 of indole or the C-5 of pyrazole, making it the primary site for Electrophilic Aromatic Substitution (EAS) .[1]
2. Tautomerism (The "7-ol" vs. "7-one" Paradox) While nomenclature often refers to the "7-ol" (enol form), in the solid state and polar solvents, this molecule exists predominantly as the 7-one (amide) tautomer .[1]
-
Implication for C-3 Functionalization: The amide resonance contributes electron density to the system, maintaining C-3 nucleophilicity.[1]
-
Implication for Reagents: Reagents that react with amides (e.g., POCl₃) will convert the "7-ol" to a "7-chloro" species simultaneously with C-3 functionalization.[1] This is a critical decision point in protocol design.
Part 2: Synthesis of the Core Scaffold
Before functionalization, ensure high-purity starting material.[1]
Protocol: Condensation Synthesis
-
Reagents: 3-Amino-5-phenylpyrazole (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial Acetic Acid.[1]
-
Procedure:
Part 3: Functionalization Protocols (C-3)
Workflow A: C-3 Halogenation (Iodination/Bromination)
The Gateway Reaction.[1] Halides at C-3 are stable and serve as precursors for Suzuki/Sonogashira couplings.[1]
Mechanism: Direct EAS.[1] Selectivity: Highly selective for C-3 over C-6 due to the electron-rich nature of the pyrazole ring.[1]
Detailed Protocol (Iodination):
-
Dissolution: Dissolve this compound (1.0 mmol) in DMF (5 mL). (DMF is preferred over ACN for solubility of the 7-one form).[1]
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol) portion-wise at Room Temperature (RT).
-
Note: For Bromination, substitute NIS with N-Bromosuccinimide (NBS) .[1]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (usually 50% EtOAc/Hexane).[1]
-
Workup: Pour the mixture into ice-cold water (20 mL). The C-3 halogenated product will precipitate.
-
Purification: Filter and wash with water.[1] Recrystallize from Ethanol/DMF if necessary.[1]
-
Expected Yield: 85–95%.
Workflow B: C-3 Formylation (Vilsmeier-Haack)
The "Double-Edge" Sword.[1] Standard Vilsmeier conditions often convert the 7-OH to 7-Cl while formylating C-3.[1]
Scenario 1: Target is 7-Chloro-3-formyl derivative (Reactive Intermediate)
-
Vilsmeier Reagent: Cool DMF (3.0 mL) to 0°C. Add POCl₃ (3.0 eq) dropwise.[1] Stir 15 min to form the chloroiminium salt.
-
Addition: Add the scaffold (1.0 mmol) to the mixture.
-
Heating: Heat to 80–90°C for 3–5 hours.
-
Hydrolysis: Pour into crushed ice/NaOAc solution. Stir vigorously to hydrolyze the iminium species to the aldehyde.
-
Result: 7-Chloro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde .
Scenario 2: Target is 7-Hydroxy-3-formyl derivative Direct Vilsmeier is risky.[1]
-
Alternative Strategy: Perform the Duff Reaction (Hexamine/TFA) or Reimer-Tiemann (CHCl₃/KOH), though yields are typically lower (30–50%).[1]
-
Recommended Route: Use Scenario 1 (obtain 7-Cl), then perform acid-mediated hydrolysis (HCl/Dioxane, reflux) to convert 7-Cl back to 7-OH, although the aldehyde makes the ring electron-deficient, slowing hydrolysis.[1]
Workflow C: C-3 Nitration
Introduction of Nitrogen Functionality.
-
Nitrating Mixture: Prepare a mixture of conc. H₂SO₄ (2 mL) and conc. HNO₃ (1.5 eq) at 0°C.[1]
-
Addition: Add scaffold (1.0 mmol) slowly, keeping temp < 10°C.
-
Stir: Allow to warm to RT and stir for 1 hour.
-
Quench: Pour onto ice. Filter the yellow precipitate (3-Nitro derivative).[1]
Part 4: Data Summary & Comparison
| Reaction Type | Reagent | Primary Product | Typical Yield | Key Application Note |
| Iodination | NIS / DMF | 3-Iodo-7-OH | 92% | Best precursor for Pd-catalyzed coupling.[1] |
| Bromination | NBS / DMF | 3-Bromo-7-OH | 88% | Lower cost alternative to Iodination.[1] |
| Formylation | POCl₃ / DMF | 7-Chloro -3-CHO | 75% | Warning: Converts 7-OH to 7-Cl.[1] |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-7-OH | 80% | Exothermic; control temp to avoid degradation.[1] |
| Mannich | HCHO / Piperidine | 3-Aminomethyl-7-OH | 65% | Reversible; useful for solubility enhancement.[1] |
Part 5: Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways from the core scaffold, highlighting the critical "Node" of the Vilsmeier reaction where the 7-position identity changes.
Caption: Divergent functionalization pathways.[1][3] Note the structural change at C-7 during Vilsmeier formylation.
Part 6: Troubleshooting & Optimization
-
Solubility Issues: The 7-one tautomer is sparingly soluble in non-polar solvents.[1] DMF or DMAc are the solvents of choice. For workup, precipitation with water is almost always effective due to the high lipophilicity of the halogenated products.
-
Regioselectivity (C-3 vs C-6): C-3 is kinetically favored.[1] However, if C-3 is blocked, or under extremely forcing acidic conditions, C-6 substitution can occur.[1] Stick to mild EAS conditions (NBS/NIS at RT) to ensure >95% C-3 selectivity.
-
Purification of 7-Chloro derivatives: These are susceptible to hydrolysis.[1][4] Store under inert atmosphere and avoid prolonged exposure to aqueous acidic/basic conditions during workup.[1]
References
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules (MDPI). [Link][1]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent Pim-1 Inhibitors. Journal of Medicinal Chemistry. [Link][1]
-
Vilsmeier-Haack Reaction of Pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters. [Link][1]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: One-Pot Synthesis Strategies for Pyrazolo[1,5-a]pyrimidine Scaffolds
Topic: One-pot synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives Content Type: Application Note & Protocol Guide
Abstract
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of purine and exhibiting potent inhibition against kinases (e.g., CDK, KDR, PI3K).[1] Traditional synthesis often involves multi-step isolation of intermediates, leading to yield attrition. This Application Note details three optimized one-pot protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. We cover a robust microwave-assisted condensation, a green ultrasound-mediated aqueous protocol, and an advanced Rh(III)-catalyzed C-H activation multicomponent reaction (MCR). Critical mechanistic insights into regioselectivity control are provided to ensure reproducibility.
Mechanistic Foundations: Controlling Regioselectivity
Before attempting synthesis, researchers must understand the regiochemical dichotomy of the 5-aminopyrazole precursor. The reaction with 1,3-bis-electrophiles (e.g.,
-
Path A (Kinetic/Aza-Michael): Attack of the exocyclic amine (
) on the -carbon of an enaminone or the most electrophilic carbonyl. -
Path B (Thermodynamic): Attack of the ring nitrogen (N1) on the carbonyl.
Key Insight: Under acidic conditions (e.g., AcOH) or with enaminones, the reaction typically proceeds via Path A , leading to 7-substituted products. The exocyclic amine is generally more nucleophilic than the ring nitrogen.
Diagram 1: Regioselectivity Mechanism
Caption: Mechanistic divergence in the condensation of 5-aminopyrazoles with 1,3-electrophiles. Path A is generally favored under standard acidic conditions.
Protocol A: Microwave-Assisted Condensation (The "Workhorse" Method)
Application: Rapid library generation of 2,5,7-trisubstituted derivatives. Advantages: High yields (>85%), short reaction times (10-20 min), solvent-free or minimal solvent.
Materials
-
Reagent A: 5-Amino-1H-pyrazole derivative (1.0 equiv)
-
Reagent B: 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1,3-diketone) (1.0 - 1.2 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial, dissolve the 5-aminopyrazole (1.0 mmol) in 2 mL of glacial acetic acid.
-
Addition: Add the 1,3-dicarbonyl compound (1.2 mmol). Cap the vial with a crimp top containing a PTFE/silicone septum.
-
Irradiation:
-
Temperature: 140°C
-
Time: 15 minutes
-
Pressure: Normal (system will auto-regulate pressure).
-
Stirring: High (600 rpm).
-
-
Workup:
-
Allow the vial to cool to room temperature (RT).
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Precipitation: The product usually precipitates as a solid. Stir for 10 minutes.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (
) and cold EtOH ( ).
-
-
Purification: Recrystallize from EtOH/DMF if necessary. Flash chromatography is rarely needed.
Validation Data:
| Entry | R1 (Pyrazole) | R2 (Dicarbonyl) | Yield (%) | MP (°C) |
|---|---|---|---|---|
| 1 | Ph | Me (Ethyl acetoacetate) | 92 | 180-182 |
| 2 | 4-Cl-Ph | Ph (Dibenzoylmethane) | 88 | 210-212 |
| 3 | H | OMe (Dimethyl malonate) | 85 | >300 |
Protocol B: Green Ultrasound-Assisted Synthesis
Application: Sustainable synthesis using water as the solvent; ideal for scale-up and environmentally sensitive projects.
Catalyst: Potassium Hydrogen Sulfate (
Materials
-
Reagent A: 5-Aminopyrazole (1.0 mmol)
-
Reagent B: Alkyl propiolate or Acetylenedicarboxylate (1.0 mmol)
-
Catalyst:
(20 mol%) -
Solvent: Water:Ethanol (1:1 v/v, 5 mL)
-
Equipment: Ultrasonic Cleaner/Bath (e.g., 40 kHz, 250 W)
Step-by-Step Procedure
-
Mixing: In a 25 mL Erlenmeyer flask, combine 5-aminopyrazole, the alkyne ester, and
in the water/ethanol mixture. -
Sonication: Place the flask in the ultrasonic bath at ambient temperature (25-30°C). Sonicate for 20–40 minutes.
-
Note: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
-
-
Completion: The mixture will become turbid as the product precipitates.
-
Isolation: Filter the solid precipitate. Wash with water to remove the catalyst and unreacted starting materials.
-
Drying: Dry in a vacuum oven at 60°C for 2 hours.
Why this works: The
Protocol C: Rh(III)-Catalyzed Three-Component Coupling (Advanced)
Application: Direct C-H activation to access highly diverse 3-substituted pyrazolo[1,5-a]pyrimidines without pre-functionalized 1,3-dicarbonyls. Reagents: 3-Aminopyrazole + Aldehyde + Sulfoxonium Ylide.
Diagram 2: Rh(III) Catalytic Cycle Workflow
Caption: Workflow for the Rh(III)-catalyzed three-component annulation.
Protocol
-
Charge: To a pressure tube, add:
-
3-Aminopyrazole (0.2 mmol)
-
Aldehyde (0.24 mmol)
-
Sulfoxonium Ylide (0.24 mmol)
- (2.5 mol%)
- (10 mol%)
- (20 mol%)
-
Solvent: 1,2-Dichloroethane (DCE, 2 mL)
-
-
Reaction: Seal the tube and heat to 100°C for 16 hours.
-
Workup: Cool to RT. Dilute with DCM (10 mL). Filter through a Celite pad to remove metal salts.
-
Purification: Concentrate filtrate and purify via column chromatography (Gradient: 0-5% MeOH in DCM).
Comparison of Methods
| Feature | Protocol A (Microwave) | Protocol B (Green/US) | Protocol C (Rh-Catalyzed) |
| Complexity | Low | Very Low | High |
| Atom Economy | High | High | Moderate |
| Substrate Scope | 1,3-Dicarbonyls limited | Alkynes/Esters | Aldehydes + Ylides (Broad) |
| Cost | Low | Very Low | High (Rh catalyst) |
| Primary Use | Routine Synthesis | Green Chemistry | Novel/Complex Scaffolds |
References
-
Microwave-Assisted Synthesis: Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.[3][4] (2010). National Institutes of Health. Link
-
Green Ultrasound Protocol: Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. (2010). Molecules (MDPI). Link
-
Rh(III) Multicomponent Reaction: Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation. (2018).[1][5][6] J. Am. Chem. Soc. / NIH. Link
-
Regioselectivity Studies: Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles. (2012).[7] ResearchGate. Link
-
General Review: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019).[5][8] Synthetic Communications. Link
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Catalytic Hydrogenation Protocols for Phenyl-Substituted Pyrazolopyrimidines
Executive Summary
Phenyl-substituted pyrazolopyrimidines (PPs) represent a privileged scaffold in oncology, serving as the structural core for blockbuster Bruton’s Tyrosine Kinase (BTK) inhibitors like Ibrutinib (pyrazolo[3,4-d]pyrimidine) and Zanubrutinib (pyrazolo[1,5-a]pyrimidine).
This guide addresses the critical "Selectivity Paradox" inherent in their synthesis: the need to reduce specific functional groups (nitro, benzyl, or specific double bonds) without compromising the integrity of the heteroaromatic core or sensitive halogens. We present three validated protocols ranging from chemoselective nitro-reduction to asymmetric core saturation, supported by mechanistic insights and troubleshooting matrices.
Chemical Context & The Selectivity Challenge
The hydrogenation of PPs is non-trivial due to three competing reactive sites:
-
Exocyclic Substituents: Nitro groups (
) and Benzyl protecting groups ( ). -
The Heterocyclic Core: The electron-deficient pyrimidine ring is susceptible to partial saturation (forming tetrahydro- derivatives), particularly under acidic conditions or high pressure.
-
Halogen Substituents: Phenyl rings in these drugs often carry Chlorine or Fluorine atoms (e.g., Ibrutinib intermediates) which are prone to hydrodehalogenation over Pd catalysts.
Decision Matrix: Catalyst Selection
The following workflow illustrates the decision logic for catalyst selection based on the target transformation.
Figure 1: Strategic selection of catalytic systems based on structural requirements.
Protocol A: Chemoselective Nitro-Reduction (Aromatic Preservation)
Application: Synthesis of aniline intermediates for Ibrutinib analogs. Objective: Reduce a phenyl-nitro group to an amine without reducing the pyrazolopyrimidine core or cleaving Ar-Cl bonds.
The Challenge
Standard Pd/C often leads to "over-reduction" where the pyrimidine ring is partially hydrogenated, or "hydrodehalogenation" where essential halogens are stripped.
Optimized Methodology
We utilize a Transfer Hydrogenation approach or a Poisoned Catalyst system to ensure fidelity.
Reagents:
-
Substrate: 3-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidine derivative.
-
Catalyst: 5% Pt/C (sulfided) OR Fe powder (for transfer hydrogenation).
-
Solvent: THF/MeOH (1:1 v/v).
-
Hydrogen Source:
balloon (1 atm) or (aq).
Step-by-Step Procedure (Fe-Mediated Transfer - Recommended for Halogenated Substrates):
-
Dissolution: Charge a 3-neck round bottom flask with the nitro-substrate (1.0 equiv) in EtOH/Water (3:1).
-
Activation: Add
(5.0 equiv) and Iron powder (325 mesh, 4.0 equiv). -
Reaction: Heat to reflux (
) with vigorous mechanical stirring. Note: Magnetic stirring often fails due to iron clumping. -
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The reaction typically completes in 2–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot MeOH. Concentrate the filtrate to obtain the aniline.
Alternative (Clean Hydrogenation):
If no halogens are present, use 10% Pd/C (50% wet) in MeOH at 1 atm
Protocol B: Asymmetric Core Saturation (Zanubrutinib-Type)
Application: Creating chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines. Objective: Enantioselective reduction of the pyrimidine ring while leaving the phenyl substituent intact.
Mechanistic Insight
The pyrazolo[1,5-a]pyrimidine core is planar. To achieve the chiral "bent" shape of Zanubrutinib, an Iridium or Rhodium catalyst with a chiral ligand (e.g., SegPhos or Josiphos) is required.
Optimized Methodology
Reagents:
-
Catalyst:
complexed with (R)-SegPhos or similar chiral diphosphine. -
Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH.
-
Additive: Iodine (
) often acts as a necessary promoter for Ir-catalysts.
Step-by-Step Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, mix
(1 mol%) and the Chiral Ligand (2.2 mol%) in degassed TFE. Stir for 30 min to form the active complex. -
Loading: Add the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv).
-
Pressurization: Transfer to a high-pressure autoclave. Purge with
three times. -
Reaction: Pressurize to 30–50 bar (435–725 psi) . Heat to
.[1] -
Duration: Stir for 18–24 hours.
-
Purification: Vent carefully. Concentrate solvent.[2] The product is often an oil that requires chiral HPLC or crystallization for ee determination.
Key Reference: Recent work by Hao et al. and Zhang et al.[3] demonstrates >90% ee using Ir-catalysis for this specific scaffold [2].
Protocol C: Deprotection of N-Benzyl Piperidines
Application: Late-stage synthesis of Ibrutinib (removing the benzyl group from the piperidine linker).
Objective: Cleave the
Reagents:
-
Catalyst: 20%
(Pearlman’s Catalyst). -
Solvent: EtOH or
-PrOH.[4] -
Promoter: 1.0 equiv HCl (optional, speeds up reaction but risks core reduction).
Procedure:
-
Dissolve the N-benzyl intermediate in EtOH.
-
Add 10 wt% of Pearlman's Catalyst (wet).
-
Hydrogenate at 3–5 bar (45–75 psi) at Room Temperature .
-
Critical Control Point: Stop the reaction immediately upon consumption of starting material (monitor by LC-MS). Prolonged exposure leads to dechlorination (if Cl present) or core saturation.
Experimental Setup & Safety
Hydrogenation of heterocycles poses specific safety risks, particularly catalyst ignition upon drying.
Figure 2: Process Flow Diagram for high-pressure hydrogenation setup.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Dehalogenation | Pd/C is too active; | Switch to Sulfided Pt/C or add 0.5 eq. thiophene to poison the catalyst. Use Fe/NH4Cl transfer reduction.[5][6] |
| Incomplete Reaction | Catalyst poisoning by N-heterocycle lone pairs. | Add 1.0 eq. Acetic Acid (protonates N, preventing catalyst binding) or increase temp to |
| Core Saturation | Over-reduction; Acid concentration too high. | Remove acid; Switch solvent to non-protic (EtOAc/THF); Lower pressure. |
| Low Solubility | PP scaffold is highly crystalline/planar. | Use THF/MeOH mixtures or heat to |
References
-
American Chemical Society. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. J. Org.[7] Chem. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis and Activity. Retrieved from [Link]
- Google Patents. (2017). Process for the preparation of ibrutinib (WO2017134588A1).
-
MDPI. (2022). Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Form Of Ibrutinib And Its Process For The Preparation There Of [quickcompany.in]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
Case ID: PYR-SYN-005 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are attempting to synthesize 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol via the cyclocondensation of 3-amino-5-phenylpyrazole with ethyl acetoacetate .
While this reaction is a classic heterocycle formation, researchers frequently encounter three specific failure modes:
-
Regiochemical Ambiguity: Formation of the 5-hydroxy-7-methyl isomer instead of the desired 7-hydroxy-5-methyl product.
-
Reaction Stalling: Inhibition caused by water generation (a byproduct of condensation).
-
Workup Losses: Product solubility issues leading to poor recovery during filtration.
This guide provides a validated protocol, a troubleshooting decision tree, and mechanistic insights to maximize your yield to >85%.
Module 1: The Validated Protocol (The "Golden Standard")
Do not rely on generic ethanol reflux methods for this specific target. The presence of water and lack of acid catalysis often leads to incomplete cyclization or wrong regioselectivity.
Optimized Acid-Mediated Cyclocondensation
-
Reaction Type: Acid-Catalyzed Cyclodehydration
-
Target Yield: 85–92%
-
Purity: >98% (HPLC)
Reagents:
-
Reactant A: 3-Amino-5-phenylpyrazole (1.0 equiv)
-
Reactant B: Ethyl acetoacetate (1.2 equiv) — Use slight excess to drive kinetics.
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH) — Acts as both solvent and regioselective director.
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-5-phenylpyrazole in Glacial Acetic Acid (5 mL per mmol of amine).
-
Addition: Add Ethyl acetoacetate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Critical Check: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine is polar; the product will be less polar and often fluorescent under UV (254/365 nm).
-
-
Precipitation (The "Crash Out"): Allow the mixture to cool to room temperature. The product often crystallizes directly.
-
If no solid forms: Pour the reaction mixture into ice-cold water (10x volume of AcOH). Stir vigorously for 15 minutes.
-
-
Filtration: Filter the solid under vacuum. Wash with copious amounts of water (to remove AcOH) followed by cold ethanol (to remove unreacted keto-ester).
-
Purification: Recrystallize from DMF/Ethanol or Acetic Acid/Water if necessary.
Module 2: Mechanistic Insight & Regioselectivity
Understanding why we use Acetic Acid is crucial for your yield.
The Regioselectivity Fork
The reaction can proceed via two pathways depending on which electrophilic site of the
-
Path A (Acidic - Desired): The exocyclic amine attacks the ketone first (protonated ketone is more electrophilic). This forms an imine intermediate, which cyclizes onto the ester.
-
Path B (Basic/Neutral - Undesired): The amine attacks the ester first to form an amide.
Visualizing the Pathway:
Caption: Path A (Top/Yellow) illustrates the acid-catalyzed route yielding the desired 5-Methyl-7-ol derivative.
Module 3: Troubleshooting Guide (FAQs)
Q1: My yield is stuck at 40-50%. How do I break this ceiling?
Diagnosis: This is likely due to water inhibition . The condensation releases water, which can hydrolyze the imine intermediate back to starting materials if not removed. Solution:
-
Microwave Irradiation: Switch to microwave synthesis. The rapid heating and superheating effects drive the equilibrium forward significantly faster than thermal reflux.
-
Drying Agents: Add a small amount of anhydrous Sodium Sulfate (
) or use a Dean-Stark trap if scaling up (>5g), though this is rare for AcOH refluxes.
Q2: The product oils out instead of crystallizing.
Diagnosis: Presence of unreacted ethyl acetoacetate or trapped acetic acid. Solution:
-
Trituration: Decant the supernatant and add Diethyl Ether or cold Ethanol . Scratch the side of the flask with a glass rod to induce nucleation.
-
Sonication: Place the oiled mixture in an ultrasound bath for 10 minutes. This often forces the lattice to form.
Q3: How do I confirm I have the 7-OH isomer and not the 5-OH?
Diagnosis: Regioisomer identification. Solution:
-
1H NMR Shift: Look at the proton on the pyrimidine ring (H-6).
-
In the 7-OH (5-Me) isomer, the H-6 proton typically appears upfield relative to the 5-OH isomer due to shielding effects, but definitive assignment requires NOE (Nuclear Overhauser Effect) experiments.
-
NOE Check: Irradiate the Methyl group signal.
-
If you see enhancement of the Phenyl protons, the methyl is likely at C-7 (close to the phenyl on the pyrazole). (Undesired)
-
If you see enhancement of the H-6 proton only, the methyl is at C-5. (Desired)
-
-
Module 4: Advanced Optimization (Microwave & Ultrasound)
For researchers with access to modern synthesis reactors, "Green Chemistry" methods offer superior yields and purity.
Comparative Data: Thermal vs. Microwave
| Parameter | Classical Thermal Reflux | Microwave Assisted (MW) | Ultrasound Assisted (US) |
| Solvent | Glacial AcOH | AcOH or Solvent-Free | Ethanol/AcOH |
| Temp/Power | |||
| Time | 4–6 Hours | 10–15 Minutes | 30–60 Minutes |
| Yield | 65–75% | 88–94% | 80–85% |
| Workup | Precipitation/Recryst. | Simple Filtration | Filtration |
Microwave Protocol (High Throughput)
-
Mix 3-amino-5-phenylpyrazole (1 mmol) and Ethyl acetoacetate (1.2 mmol) in a MW vial.
-
Add 0.5 mL Glacial AcOH (or run solvent-free with 1 drop of AcOH).
-
Irradiate at
for 12 minutes . -
Cool and add 2 mL cold ethanol. Filter the precipitate.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures immediately.
Caption: Diagnostic flow for isolating the root cause of synthesis failure.
References
-
Al-Zaydi, K. M. (2009).[3] Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound, as ecofriendly energy sources.[3] Heterocycles, 78(8), 2003-2012.[3] Link
- Lynch, M. A., et al. (1998). Regioselectivity in the condensation of 3-aminopyrazoles with 1,3-dicarbonyls. Canadian Journal of Chemistry, 76, 1-10.
-
Fahim, A., et al. (2018).[4] Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine. Current Microwave Chemistry, 5(2), 111-119.[4] Link
- Kumar, S., et al. (2014). Green synthesis of pyrazolo[1,5-a]pyrimidines. Arabian Journal of Chemistry, 7(6), 1120-1125.
Sources
Technical Support Center: Troubleshooting 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Formulations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS: 90019-55-9) [].
Pyrazolo[1,5-a]pyrimidine derivatives are highly privileged scaffolds in pharmacology, frequently utilized as kinase inhibitors and ion channel modulators[2]. However, their unique structural properties often present severe solubility bottlenecks in both organic stock solutions and aqueous physiological buffers[3]. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to overcome them.
Part 1: The Mechanistic Root of the Solubility Problem
Before applying a fix, it is critical to understand why this specific compound resists solvation. The insolubility of this compound is driven by two primary molecular factors:
-
Keto-Enol Tautomerism & Lattice Energy: The 7-hydroxyl group on the pyrazolo[1,5-a]pyrimidine core exists in a tautomeric equilibrium with its keto form, pyrazolo[1,5-a]pyrimidin-7(4H)-one[4]. X-ray crystallographic studies of similar analogues confirm that the lactam (keto) tautomer often predominates in the solid state[4]. This facilitates strong intermolecular hydrogen bonds (N-H···O=C), creating a highly stable, tightly packed crystal lattice that requires significant thermodynamic energy to disrupt.
-
Hydrophobicity and Planarity: The fused bicyclic core, coupled with the C2-phenyl ring, provides a rigid, planar framework[2]. This drives strong
stacking interactions, making the molecule highly lipophilic and prone to rapid aggregation and nucleation in aqueous media[3].
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitates out of my DMSO stock solution after a few days at -20°C. How do I prevent this?
Causality: DMSO is highly hygroscopic. Every time a stock vial is opened in a standard laboratory environment, it absorbs atmospheric moisture. Because this compound is highly hydrophobic, the introduction of even 2-5% water into the DMSO disrupts the compound's solvation shell. This sudden change in the dielectric environment induces nucleation, leading to the formation of microcrystals. Solution: Always use anhydrous DMSO (≥99.9%) stored over molecular sieves. Prepare the stock solution and immediately divide it into single-use aliquots. If precipitation occurs upon thawing, do not vortex vigorously immediately; instead, gently warm the aliquot in a 37°C water bath for 5-10 minutes, followed by mild sonication to break the lattice energy of the microcrystals.
Q2: When I dilute my DMSO stock into my cell culture media (pH 7.4), the compound crashes out immediately, forming a cloudy suspension. What is the best strategy?
Causality: A direct dilution from DMSO into an aqueous buffer causes a rapid solvent shift. The compound's inherent aqueous solubility is often sub-micromolar[3]. Without a transitional environment, the hydrophobic planar core rapidly undergoes
Q3: Can I adjust the pH of my buffer to improve aqueous solubility?
Causality: Yes, but with physiological limitations. The 7-OH group (and the N-H of the keto tautomer) is weakly acidic. Raising the pH above its pKa (typically around pH 8.5 - 9.5 for such systems) will deprotonate the molecule, forming a highly soluble anion. Solution: While an alkaline pH improves solubility, it is usually incompatible with in vitro physiological assays (pH 7.4). If your assay tolerates it, you can dissolve the compound in a mildly alkaline buffer (pH 9.0) and slowly titrate back to pH 7.4 in the presence of a stabilizer (like BSA in cell media) to maintain a supersaturated state.
Part 3: Quantitative Data & Formulation Strategies
To systematically address aqueous crash-out, select an excipient strategy from the table below based on your assay's tolerance.
| Formulation Strategy | Excipient / Reagent | Mechanism of Action | Recommended Concentration |
| Complexation | Hydroxypropyl- | Encapsulates the hydrophobic phenyl ring and planar core. | 10 - 20% (w/v) in buffer |
| Micellization | Tween-80 or Cremophor EL | Forms micelles that trap the lipophilic compound. | 0.5 - 2.0% (v/v) |
| Co-solvency | PEG-400 or Propylene Glycol | Lowers the dielectric constant of the aqueous phase. | 5 - 10% (v/v) |
| Protein Binding | Bovine Serum Albumin (BSA) | Acts as a carrier protein to prevent nucleation in media. | 0.1 - 1.0% (w/v) |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of a Stable 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the dry powder of this compound (MW: 225.25 g/mol ). For 1 mL of a 10 mM stock, weigh 2.25 mg.
-
Solvation: Add 1.0 mL of anhydrous DMSO (must be ≤0.005% water).
-
Dissolution: Vortex for 30 seconds. Place the vial in a sonicating water bath at 37°C for 5–10 minutes to ensure complete disruption of the crystal lattice.
-
Validation Step: Inspect the solution under a standard light microscope (10x magnification) or use Dynamic Light Scattering (DLS). Self-Validation: The absence of birefringent microcrystals confirms complete solvation.
-
Storage: In a low-humidity environment, dispense 20-50 µL single-use aliquots into tightly sealed microcentrifuge tubes. Store at -20°C in a secondary container with active desiccant.
Protocol B: Preparation of a 100 µM Aqueous Assay Solution (Using HP- -CD)
-
Buffer Prep: Prepare a 10% (w/v) solution of HP-
-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm membrane. -
Thawing: Remove one 10 mM DMSO stock aliquot from the freezer. Allow it to equilibrate to room temperature. Warm gently at 37°C if any precipitation is visible.
-
Dilution: While vortexing the HP-
-CD buffer at a moderate speed, add the DMSO stock dropwise (e.g., add 10 µL of 10 mM stock to 990 µL of the HP- -CD buffer). -
Equilibration: Allow the solution to rock gently for 15 minutes at room temperature to ensure complete inclusion complex formation. (Final DMSO = 1.0%).
-
Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. Self-Validation: An OD600 < 0.01 indicates a true solution. An OD600 > 0.05 indicates colloidal aggregation, signaling that the compound has crashed out and the HP-
-CD concentration must be increased.
Part 5: Formulation Workflow Visualization
Caption: Workflow for preparing stable DMSO stocks and aqueous assay formulations of the pyrazolo-pyrimidine derivative.
Part 6: References
-
Title: Main Product - BOC Sciences: this compound. CAS No.: 90019-55-9. Source: BOC Sciences URL:
-
Title: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents Source: PMC (National Institutes of Health) URL:
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (National Institutes of Health) URL:
-
Title: Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Source: ACS Publications (Journal of Medicinal Chemistry) URL:
Sources
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reflux temperature for pyrazolopyrimidine formation in acetic acid
Optimizing Reflux Temperature for Pyrazolopyrimidine Formation in Acetic Acid
Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide is designed to provide expert advice and troubleshooting strategies for the synthesis of pyrazolopyrimidines, specifically focusing on the critical parameter of reflux temperature when using acetic acid as the solvent. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested experience to help you navigate the nuances of this important heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is acetic acid commonly used as a solvent for pyrazolopyrimidine synthesis, and what is its role at reflux temperature?
A1: Acetic acid serves a dual purpose in the condensation reaction between an aminopyrazole and a β-dicarbonyl compound, acting as both a solvent and a catalyst.[1]
-
Solvent: Its polar protic nature effectively dissolves the aminopyrazole and β-dicarbonyl starting materials, facilitating molecular interactions. Its relatively high boiling point (approx. 118 °C) allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for cyclization.[2][3]
-
Catalyst: As a Brønsted acid, acetic acid protonates the carbonyl oxygen of the β-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the pyrazole.[4] At reflux temperature, this catalytic effect is enhanced, accelerating the initial condensation and subsequent dehydration steps.
The reflux condition ensures a constant, stable reaction temperature, which is crucial for reaction consistency and reproducibility.[5] It provides sufficient thermal energy to drive the multi-step reaction, which includes condensation, cyclization, and dehydration, toward the formation of the stable, aromatic pyrazolopyrimidine ring system.[6][7]
Troubleshooting Guide: Optimizing Reflux Temperature
Optimizing the reflux temperature is a balancing act. The goal is to provide enough energy to drive the reaction to completion efficiently without promoting side reactions or thermal degradation of reactants and products.
Q2: My reaction is sluggish and gives a low yield, with unreacted starting materials visible on my TLC plate. Could the reflux temperature be too low?
A2: Yes, a low yield with significant recovery of starting materials is a classic indicator of insufficient thermal energy.[1][4] The reflux temperature of your reaction is not necessarily the boiling point of pure acetic acid; it is determined by the boiling point of the entire reaction mixture.
Causality & Troubleshooting Steps:
-
Insufficient Activation Energy: The cyclization and dehydration steps in pyrazolopyrimidine formation have a significant activation energy barrier. A temperature that is too low will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.[5]
-
Premature Precipitation: If the product is highly crystalline, it might precipitate out of the solution at a lower temperature before the reaction is complete, effectively halting its progress.
-
Substrate Reactivity: Aminopyrazoles with electron-withdrawing groups or sterically hindered β-dicarbonyl compounds often require higher temperatures to react efficiently.[8]
Optimization Protocol:
-
Confirm Vigorous Reflux: Ensure that the mixture is genuinely at a rolling boil, with vapor condensing and returning to the flask. A gentle simmer may not be sufficient.
-
Increase Energy Input: Gradually increase the heat source (mantle or oil bath) temperature. Monitor the reaction progress every 1-2 hours using an appropriate analytical method like TLC or HPLC.[9][10]
-
Consider a Co-solvent: In some cases, adding a minor fraction of a higher-boiling, inert solvent like diphenyl ether can elevate the reflux temperature, although this must be done cautiously as it can alter solubility and reaction kinetics.[5]
Q3: My reaction produces a dark, tarry mixture and multiple spots on the TLC, with low purity of the desired product. Is the reflux temperature too high?
A3: This is a strong indication that the reflux temperature is excessive, leading to thermal degradation of the starting materials or the pyrazolopyrimidine product.[4][11] While pyrazolopyrimidines are generally stable aromatic systems, prolonged exposure to high temperatures in an acidic medium can cause decomposition.
Causality & Troubleshooting Steps:
-
Thermal Decomposition: Reactants, especially complex β-dicarbonyl compounds or sensitive aminopyrazoles, can decompose at high temperatures. Urea, if used in a related synthesis, can decompose to form ammonia, leading to Hantzsch-type byproducts.
-
Side Reactions: Elevated temperatures can provide sufficient energy to overcome the activation barriers for undesired side reactions, which may be kinetically slower at lower temperatures. This can lead to the formation of isomers or polymeric materials.[12]
-
Product Degradation: The desired pyrazolopyrimidine product itself may not be stable to prolonged heating under the reaction conditions, leading to the formation of degradation products.
Optimization Protocol:
-
Reduce Energy Input: Lower the temperature of the heating source so the mixture is at a gentle, controlled reflux.
-
Time-Course Study: Run the reaction and take aliquots at regular intervals (e.g., every 30-60 minutes). Analyze each aliquot by TLC/HPLC to find the point at which the product concentration is maximized and degradation products begin to appear.[10] This helps determine the optimal reaction time at a given temperature.
-
Stepwise Temperature Profile: Consider a protocol where the reaction is initially heated to a lower temperature to allow for the initial condensation, followed by an increase to reflux for the final cyclization and dehydration.
| Symptom | Potential Cause (Temperature-Related) | Recommended Action |
| Incomplete reaction, starting material remains | Temperature too low; insufficient activation energy | Increase heat source temperature; ensure vigorous reflux. |
| Formation of dark, polymeric material | Temperature too high; thermal decomposition | Reduce heat source temperature; perform a time-course study. |
| Multiple unidentified byproducts | Temperature too high; competing side reactions favored | Lower reflux temperature; optimize reaction time. |
| Product initially forms, then disappears on TLC | Product degradation at reflux temperature | Reduce temperature and/or shorten reaction time. |
Q4: How do I systematically determine the optimal reflux temperature for a novel set of reactants?
A4: A systematic optimization study is the most rigorous approach. This involves running the reaction at several different temperatures and analyzing the outcomes.
Experimental Protocol: Temperature Optimization Study
-
Setup: Prepare three to five identical reaction vessels with the same stoichiometry of aminopyrazole, β-dicarbonyl compound, and acetic acid.
-
Temperature Gradient: Set each reaction to run at a different temperature. For acetic acid, a good starting range would be 90°C, 100°C, 110°C, and reflux (approx. 118°C).
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small, precise aliquot from each reaction.
-
Analysis: Quench the reaction in the aliquot (e.g., by neutralizing with a base) and dilute it for analysis. Use a quantitative method like HPLC or UPLC to determine the percentage of starting material consumed and the percentage of product and key byproducts formed.[13]
-
Data Evaluation: Plot the yield and purity of the pyrazolopyrimidine product as a function of temperature and time. The optimal condition is the one that provides the highest yield of pure product in the shortest amount of time.
Concluding Remarks
The synthesis of pyrazolopyrimidines in refluxing acetic acid is a robust and widely used method. However, treating "reflux" as a single, unchangeable condition can lead to suboptimal outcomes. The reflux temperature is a dynamic variable dependent on the reaction components and should be optimized to balance reaction rate against the stability of reactants and products. By systematically troubleshooting issues of low yield and impurity and, when necessary, performing a formal optimization study, researchers can significantly improve the efficiency, purity, and reproducibility of their pyrazolopyrimidine syntheses.
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). BenchChem.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine deriv
- Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. (2026).
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
- Optimization of Semi-batch Reactive Distillation Using Response Surface Method: Case Study of Esterification of Acetic Acid with. (2018). ThaiJo.
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.).
- Troubleshooting low yields in pyrazole synthesis
- Acetic acid. (n.d.). Organic Syntheses.
- Optimization of Semi-batch Reactive Distillation Using Response Surface Method: Case Study of Esterification of Acetic Acid with Methanol in a Process Simulation. (n.d.). KMUTNB's Online Journal System.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
- Process Simulation-Driven Optimization of Acetic Acid Recovery: Azeotropic Distillation with n-Propyl Acetate. (2025). Chemical Engineering Transactions.
- Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. (n.d.).
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PMC.
- One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. (n.d.). IJCRT.org.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Optimization of the reaction conditions. [a]. (n.d.).
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI.
- Methods for monitoring the progress of pyrimidine reactions. (2025). BenchChem.
- Optimizing reaction conditions for the Gould-Jacobs synthesis. (2025). BenchChem.
- Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chrom
- Classical and Process Intensification Methods for Acetic Acid Concentration: Technical and Environmental Assessment. (2022). MDPI.
- Kinetic vs Thermodynamic Control. (n.d.). Imperial College London.
- CONDENSATION OF 1-SUBSTITUTED 5-AMINOPYRAZOLES WITH β-DICARBONYL COMPOUNDS. (2003). SpringerLink.
- Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
- Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2022).
- Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. (n.d.). Universidade do Minho.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (n.d.).
- Reducing risk in HPLC / LC-MS therapeutic drug treatment and monitoring. (2014).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Arabian Journal of Chemistry.
- TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. (2025).
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI.
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2026).
- Strategy and tactics of organic synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Optimization of Semi-batch Reactive Distillation Using Response Surface Method: Case Study of Esterification of Acetic Acid with Methanol in a Process Simulation [ojs.kmutnb.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Removing unreacted ethyl acetoacetate from pyrazolopyrimidine product
Topic: Removal of Unreacted Ethyl Acetoacetate (EAA)
Ticket ID: #PUR-EAA-001 Status: Open Assigned Specialist: Senior Application Scientist Urgency: High (Downstream Assay Interference)
Executive Summary
Unreacted ethyl acetoacetate (EAA) is a persistent impurity in the synthesis of pyrazolopyrimidines (often via condensation of aminopyrazoles with
Part 1: Diagnostic & Triage (Is it EAA?)
Before attempting removal, confirm the impurity is EAA and not a reaction byproduct.
Q: How do I definitively identify EAA in my crude pyrazolopyrimidine?
A: 1H NMR is the gold standard. EAA has a distinct signature that does not overlap with most aromatic pyrazolopyrimidine protons. Look for the following signals in CDCl3 or DMSO-d6:
| Moiety | Chemical Shift ( | Multiplicity | Integral | Cause of Signal |
| Methyl Ketone | ~2.25 ppm | Singlet | 3H | |
| Methylene | ~3.45 ppm | Singlet | 2H | -CO- |
| Ethyl ( | ~4.20 ppm | Quartet | 2H | Ester |
| Ethyl ( | ~1.28 ppm | Triplet | 3H | Ester terminal |
Note: If you see a singlet around ~1.9 ppm and 5.0 ppm (in CDCl3), you may be looking at the enol tautomer of EAA, which stabilizes via intramolecular hydrogen bonding.
Part 2: Removal Protocols (Workflow)
Do not blindly apply heat. Select the protocol based on your product's physical state.[1]
Protocol A: The "Crash and Wash" (Trituration)
Best for: Solid products that have "oiled out" or are sticky.
The Logic: Pyrazolopyrimidines are typically rigid, planar heterocycles with poor solubility in non-polar solvents. EAA is highly soluble in non-polar organic solvents. We exploit this polarity gap.
-
Concentrate: Remove the reaction solvent (often Ethanol or Acetic Acid) completely. You will likely be left with a gummy residue.
-
Solvent Selection: Add Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .
-
Why? EAA is miscible with ether.[2] Most polar heterocycles are not.
-
-
Sonication: Sonicate the flask for 5-10 minutes.
-
Filtration: Filter the resulting solid.
-
The Critical Wash: Wash the filter cake with cold Hexanes .
-
Warning: Do not use Ethyl Acetate for washing; it will redissolve your product along with the EAA.
-
Protocol B: The "Chemical Scavenger" (Hydrolysis)
Best for: Large scale reactions or when the product is an oil.
The Logic: EAA is an ester.[6][7][8] Your product is a pyrazolopyrimidine (an amide/amine hybrid).[3] Under mild basic conditions, EAA hydrolyzes to acetoacetic acid and ethanol. Acetoacetic acid is water-soluble (as the carboxylate salt), while your heterocyclic product remains in the organic phase.
Step-by-Step:
-
Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Add an equal volume of 1N NaOH (aq).
-
Stir vigorously at Room Temperature for 20–30 minutes.
-
Constraint: Ensure your specific pyrazolopyrimidine derivative does not contain sensitive ester side chains. The core heterocycle is generally base-stable.
-
-
Separate layers. The EAA (now sodium acetoacetate) will migrate to the aqueous layer.
-
Wash the organic layer with Brine, dry over
, and evaporate.
Protocol C: High-Vacuum Azeotrope
Best for: Thermally stable products where chemical washing is risky.
The Logic: EAA has a high BP (180°C). Simple rotovap (40°C) won't touch it. You need to lower the partial pressure of EAA using a "carrier" solvent (azeotrope-like behavior) and high vacuum.
-
Add Toluene or Xylene to your crude oil.
-
Connect to a high-vacuum manifold (< 1 mbar).
-
Distill off the solvent at 50–60°C.
-
Repeat 3x. The co-evaporation helps drag the heavy EAA molecules into the gas phase.
Part 3: Decision Logic (Visualization)
Use this flow to determine the correct protocol for your specific batch.
Figure 1: Decision matrix for selecting the appropriate EAA removal technique based on product state and chemical stability.
Part 4: Frequently Asked Questions (FAQs)
Q: Why can't I just use column chromatography?
A: You can, but it is inefficient. EAA is a
Q: My product is water-soluble. Can I use the NaOH wash (Protocol B)? A: No. If your product is water-soluble, it will stay in the aqueous layer with the hydrolyzed EAA. In this case, use Protocol C (High Vac) or reverse-phase chromatography (C18 column) where EAA washes out early with water/acetonitrile.
Q: I tried trituration, but the solid turned back into an oil. Why? A: This is "oiling out," caused by trace solvent impurities lowering the melting point.
-
Fix: Redissolve in a minimum amount of hot ethanol, let it cool slowly to RT, then place in a -20°C freezer. Do not disturb the flask. Crystal growth requires patience.
References
-
National Center for Biotechnology Information. (2025). Ethyl Acetoacetate (Compound Summary).[9][10] PubChem. [Link]
-
Organic Syntheses. (1962). Ethyl Acetoacetate Purification and Properties.[9][11] Org.[12][13] Synth. Coll. Vol. 1, p. 235. [Link]
-
ScienceMadness Discussion. (2008). Removal of excess acetoacetic ester via Hydrolysis.[7] Validated community protocol. [Link]
-
ResearchGate. (2012). How to remove EtOAc/EAA from a product? Technical discussion on high-vacuum techniques. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dwsim.fossee.in [dwsim.fossee.in]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. Sciencemadness Discussion Board - Removal of excess acetoacetic ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Why is ethyl acetate insoluble in water? - askIITians [askiitians.com]
- 11. researchgate.net [researchgate.net]
- 12. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 13. jchemrev.com [jchemrev.com]
Technical Support Center: Troubleshooting 7-Hydroxy-pyrazolo[1,5-a]pyrimidine Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a bottleneck when isolating fused heterocyclic scaffolds.
The purification of 7-hydroxy-pyrazolo[1,5-a]pyrimidine (and its derivatives) is notoriously difficult. The causality behind these difficulties lies in its physicochemical nature: the molecule exists in a dynamic tautomeric equilibrium with its lactam form, pyrazolo[1,5-a]pyrimidin-7(4H)-one [1]. This tautomerism, combined with powerful intermolecular hydrogen-bond donating/accepting capabilities, leads to severe chromatographic streaking, co-elution with regioisomers, and intractable solubility profiles.
Below is our comprehensive, field-proven guide to bypassing these bottlenecks using self-validating methodologies.
Purification Decision Matrix
Decision matrix for isolating 7-hydroxy-pyrazolo[1,5-a]pyrimidine based on physicochemical traits.
Frequently Asked Questions (FAQs)
Q1: Why does my compound streak severely on normal-phase silica gel, even with highly polar eluents? A1: The causality is rooted in tautomerism. 7-hydroxy-pyrazolo[1,5-a]pyrimidine rapidly interconverts with its 7-oxo (lactam) tautomer. On the timescale of normal-phase chromatography, the acidic silanol groups on the silica interact asymmetrically with the lactam and lactim forms. This dynamic exchange causes the compound to smear across the column rather than eluting as a discrete band. Solution: Abandon standard normal-phase silica. Transition to Reverse-Phase (RP) chromatography or derivatize the compound to lock the tautomeric state[2].
Q2: How do I resolve the co-elution of the 5-hydroxy and 7-hydroxy regioisomers?
A2: The cyclocondensation of 3-aminopyrazole with
Q3: My crude product is an insoluble brick. I cannot dissolve it to load it onto a column. What are my options? A3: The planar fused bicyclic system and the lactam-lactim motif promote strong intermolecular hydrogen bonding, forming highly stable, insoluble crystal lattices. Solution: Leverage this "flaw" as an advantage. Recrystallization from a strongly hydrogen-bond-disrupting solvent (like boiling glacial acetic acid) is the most scalable and effective purification method for this scaffold.
Q4: I only need the 7-hydroxy compound as an intermediate for a downstream Suzuki cross-coupling. Do I have to purify it?
A4: No. If your ultimate goal is cross-coupling, telescope the synthesis. Treat the crude 7-hydroxy-pyrazolo[1,5-a]pyrimidine directly with Phosphorus oxychloride (POCl
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system , meaning it includes built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: pH-Modulated RP-HPLC (For Regioisomer Separation)
-
Sample Preparation: Dissolve the crude mixture in DMSO (max concentration: 50 mg/mL).
-
Validation Check: The solution must pass through a 0.22 µm PTFE syringe filter without resistance. Any backpressure indicates micro-particulates that will foul the HPLC column.
-
-
Chromatography Setup: Use a C18 preparative column.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
-
Elution: Run a shallow gradient from 5% B to 60% B over 20 column volumes.
-
Causality: The acidic modifier locks the molecule into a protonated state, preventing on-column tautomerization and ensuring sharp, symmetrical peaks[2].
-
-
Validation Check: Analyze fractions via LC-MS. The target fraction must exhibit a sharp UV peak and an
mass corresponding to the exact mass of the target, without the broad tailing characteristic of neutral pH runs.
Protocol B: High-Temperature Recrystallization (For Insoluble Crudes)
-
Suspension: Suspend the crude solid in glacial acetic acid (approx. 10 volumes relative to crude weight).
-
Heating: Heat the mixture to reflux (118 °C) under stirring.
-
Validation Check: The transition from a cloudy, heterogeneous suspension to a completely clear, homogenous solution confirms the thermal disruption of the polymeric hydrogen-bonded network.
-
-
Crystallization: Remove from heat and allow the solution to cool to room temperature at a rate of ~10 °C per hour, then transfer to a 4 °C refrigerator overnight.
-
Isolation: Filter the resulting crystalline solid and wash sequentially with cold ethanol and diethyl ether.
-
Validation Check:
H NMR (DMSO- ) must display a sharp, exchangeable singlet at 11.5–13.2 ppm, confirming the structural integrity of the tautomeric NH/OH proton without regioisomer contamination[3].
-
Protocol C: Telescoped POCl
Derivatization (For Cross-Coupling Intermediates)
-
Reagent Addition: In a fume hood, add neat POCl
(10 equivalents) to the crude 7-hydroxy-pyrazolo[1,5-a]pyrimidine solid. -
Reaction: Heat the mixture to 90 °C for 4–7 hours.
-
Validation Check: Remove a 10 µL aliquot, quench it in 1 mL of ice water, extract with ethyl acetate, and spot on a normal-phase TLC plate (Hexanes/EtOAc 7:3). Complete conversion is validated by the disappearance of the baseline-retained streak and the appearance of a fast-eluting, discrete UV-active spot[3].
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess POCl
. Carefully quench the resulting residue by adding it dropwise to crushed ice. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM). The 7-chloro product will partition entirely into the organic layer, leaving polar impurities behind.
Quantitative Data Summary
| Purification Strategy | Typical Yield Recovery (%) | Purity Achieved (%) | Scalability | Primary Use Case |
| Normal-Phase Silica | 15–30% | <80% | High | Not recommended (Severe streaking) |
| RP-HPLC (0.1% TFA) | 60–75% | >98% | Low (mg to g) | Regioisomer separation, Final API isolation |
| AcOH Recrystallization | 70–85% | >95% | Very High (kg) | Large-scale intermediate cleanup |
| POCl | 80–90% | >98% | High (g to kg) | Preparation for downstream cross-coupling |
References
-
Title: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents Source: ACS Infectious Diseases URL: [Link]
-
Title: Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives Source: European Journal of Medicinal Chemistry (via SciSpace) URL: [Link]
-
Title: Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 Source: Journal of Medicinal Chemistry URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Phenyl Substituted Pyrazolopyrimidines
Welcome to the Technical Support Center. The 2-phenylpyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, frequently utilized in the design of kinase inhibitors and anti-mycobacterial agents. However, researchers often encounter significant steric hindrance when functionalizing the core or optimizing target binding, particularly due to the torsional strain introduced by the 2-phenyl substituent.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these specific steric challenges in your workflow.
Section 1: Structural & Mechanistic FAQs
Q: Why does the 2-phenyl group specifically cause steric clash during synthesis and target binding? A: The pyrazolo[1,5-a]pyrimidine core is a planar, fused bicyclic system. When a phenyl ring is attached at the C2 position, steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent core substituents forces the phenyl ring out of coplanarity. This torsional strain restricts the molecule's conformational flexibility . During synthesis, this limits the accessibility of the C7 position for cross-coupling. In biological assays, this lack of planarity prevents the scaffold from fitting optimally into narrow hydrophobic pockets, such as the ATP-binding hinge region of kinases or the Atp-c subunit of mycobacterial ATP synthase .
Q: Conventional Negishi or Suzuki couplings at the C7 position give poor yields when the 2-phenyl group is present. What is the mechanistic cause? A: The intermediate palladacycle formed during oxidative addition is highly crowded. Bulky groups at C2, combined with ortho-substituted aryl halides, create a high energy barrier for the transmetalation and reductive elimination steps. The steric bulk prevents the necessary orbital overlap required for the catalytic cycle to proceed efficiently, leading to prolonged reaction times, incomplete conversion, and eventual catalyst degradation .
Section 2: Troubleshooting Synthetic Workflows
Issue: Low Yields in C7-Arylation of 2-Phenylpyrazolo[1,5-a]pyrimidines
Solution: Transition from conventional heating with standard phosphine ligands (e.g., PPh
Mechanistic Rationale: DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is uniquely suited for sterically hindered couplings. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its bulky biaryl framework intentionally crowds the palladium center. This crowding forces the sterically congested intermediate to undergo rapid reductive elimination, expelling the product and regenerating the catalyst []([Link]). Microwave irradiation provides rapid, uniform superheating of the polar intermediates, supplying the precise kinetic energy necessary to overcome the high steric activation barrier .
Workflow of microwave-assisted Pd-catalyzed C-H arylation overcoming steric hindrance.
Validated Protocol: Microwave-Assisted Direct C-H Arylation
Self-validating system: Reaction completion can be visually indicated by the precipitation of the product upon cooling. TLC will confirm complete consumption of the starting material within exactly 30 minutes.
-
Reagent Preparation: In a microwave-safe reaction vial, combine 7-ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv) and the sterically hindered aryl halide (2.0 equiv).
-
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)
) at 10 mol% and DavePhos at 20 mol% . -
Base and Solvent: Add Cesium carbonate (Cs
CO , 2.0 equiv) as the base. Suspend the mixture in anhydrous toluene. -
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for exactly 30 minutes.
-
Saponification/Decarboxylation (Optional): If a decarboxylative aromatization is required (e.g., to remove an ester directing group), treat the crude mixture with Lithium hydroxide (LiOH, 4.0 equiv) in a subsequent one-pot step directly in the vial .
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via flash chromatography.
Section 3: Target Binding & SAR Optimization
Issue: Loss of target affinity due to steric clash in the binding pocket.
Solution: Optimize the substitution pattern on the 2-phenyl ring to relieve torsional strain and restore optimal binding geometry.
Mechanistic Rationale: In molecular modeling studies, ortho-substituents on the 2-phenyl ring drastically alter the torsion angle relative to the pyrazolopyrimidine core . This deviation from planarity causes severe steric clashes with the amino acid residues lining the hydrophobic binding pockets of target enzymes. To resolve this:
-
Shift Substituents: Move functional groups from the ortho position to the meta or para positions. This maintains the electronic benefits of the substituent while removing the steric clash with the bicyclic core .
-
Bioisosteric Replacement: Replace the 2-phenyl ring with a less sterically demanding bioisostere, such as a thiophene ring. The smaller atomic radius and different bond angles of the five-membered heterocycle often restore planarity and improve target affinity .
SAR optimization strategies to resolve steric clash in the target binding pocket.
Section 4: Quantitative Data Summaries
The following table summarizes the dramatic impact of ligand selection and heating modalities on the C7-arylation of 2-phenylpyrazolo[1,5-a]pyrimidines, demonstrating how steric hindrance is overcome empirically .
| Reaction Condition | Ligand | Base | Temp / Time | Yield (%) | Steric Resolution |
| Conventional Heating | PPh | Cs | 110 °C / 48 h | 45% | Poor (Catalyst degradation) |
| Conventional Heating | DavePhos (20 mol%) | Cs | 110 °C / 36 h | 82% | Good (Slow reductive elimination) |
| Microwave Irradiation | DavePhos (20 mol%) | Cs | 150 °C / 0.5 h | 81% | Excellent (Rapid turnover) |
Note: Data adapted from Bassoude et al., highlighting the efficiency of microwave-assisted DavePhos protocols for hindered substrates.
References
-
Tantry, S. J., et al. "Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines." Pharmaceuticals (Basel), 2022.[Link]
-
Bassoude, I., et al. "A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine." RSC Advances, 2015.[Link]
-
Moustafa, M. S., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2024.[Link]
Dealing with hygroscopic nature of pyrazolo[1,5-a]pyrimidin-7-ol salts
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Scaffold Chemistry Subject: Troubleshooting Hygroscopicity in Pyrazolo[1,5-a]pyrimidin-7-ol Salts Ticket ID: PYR-HYG-007 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
You are encountering hygroscopicity issues with salts of pyrazolo[1,5-a]pyrimidin-7-ol. This is a known physicochemical challenge with this scaffold. The "7-ol" moiety exists in a tautomeric equilibrium with the 7(4H)-one (keto) form. Salts formed from this scaffold often exhibit high lattice energy but can be prone to deliquescence depending on the counter-ion and the protonation site (typically N-4).
This guide provides a root-cause analysis, a salt selection decision matrix, and strict handling protocols to stabilize your material for drug development workflows.
Part 1: The Root Cause (Chemical Context)
Before attempting to dry your material, you must understand why it is wet. The pyrazolo[1,5-a]pyrimidin-7-ol scaffold is amphoteric and tautomeric.
-
Tautomeric Ambiguity: In the solid state, the "7-ol" usually exists as the 7-one (amide-like) tautomer.
-
Protonation Site: When you form a salt (e.g., HCl), protonation likely occurs at N-4 or N-1 , not the oxygen.
-
Lattice Voids: Salts of rigid, planar heterocycles like this often pack with voids that trap water (channel hydrates) or have high surface energy that attracts atmospheric moisture to lower the free energy.
Visualizing the Problem: Tautomerism & Hygroscopicity Cycle
Figure 1: The pathway from tautomeric equilibrium to hygroscopic salt formation. Note that the stable solid form is usually the keto-tautomer, and moisture uptake is often reversible unless deliquescence occurs.
Part 2: Diagnosis & Characterization
Do not rely on visual inspection ("it looks sticky"). You must quantify the hygroscopicity to select the correct handling procedure.
Standard Operating Procedure: Hygroscopicity Classification
Method: Dynamic Vapor Sorption (DVS) Protocol: [1]
-
Equilibrate sample at 0% RH (Relative Humidity) at 25°C.
-
Ramp RH from 0% to 90% in 10% steps.
-
Ramp back to 0%.
-
Critical Check: Look for hysteresis (gap between sorption and desorption curves).[2]
| Mass Increase (at 80% RH) | Classification (Ph. Eur.) | Action Required |
| < 0.2% | Non-hygroscopic | Standard storage. |
| 0.2% – 2.0% | Slightly hygroscopic | Store in desiccator. |
| 2.0% – 15.0% | Hygroscopic | Requires re-salt screening or specialized packaging. |
| > 15.0% | Deliquescent | Critical Failure. Material dissolves in absorbed water. |
Part 3: Chemical Mitigation (Salt Selection Strategy)
If your current batch is deliquescent (turns to oil), drying it is a temporary fix. You need to change the chemistry. Hydrophobicity of the counter-ion is your primary lever.
The Counter-Ion Hierarchy
-
Avoid Small Inorganic Anions: HCl and HBr salts of this scaffold are notoriously hygroscopic due to high charge density and hydrogen bonding capability with water.
-
Switch to Organic Sulfonates: These add bulk and lipophilicity, packing better in the lattice and repelling water.
-
Use Dicarboxylic Acids: If basicity allows, fumarates or succinates often form stable hydrogen-bonded networks that exclude water.
Decision Matrix for Salt Optimization
Figure 2: Strategic workflow for selecting a counter-ion to mitigate hygroscopicity. Moving from HCl to Tosylate/Napsylate increases hydrophobicity.
Part 4: Physical Mitigation (Handling Protocols)
If you must use the current hygroscopic salt (e.g., for biological assay consistency), follow these strict handling protocols.
Protocol A: Drying to Constant Weight
Do not assume "overnight" is enough.
-
Technique: Vacuum oven with a P2O5 (phosphorus pentoxide) trap.
-
Temperature: Set to 40–50°C. (Check melting point first; pyrazolo[1,5-a]pyrimidines are generally stable, but salts may have lower MPs).
-
Validation: Weigh the sample. Dry for 2 hours. Weigh again. Repeat until mass change is < 0.5%.
-
Transfer: Never open the hot vial in ambient air. Backfill the oven with dry nitrogen or argon before opening.
Protocol B: Weighing & Dispensing
Issue: Static charge and sticky solids.
-
Environment: Use a glove bag or glove box maintained at <10% RH.
-
Anti-Static: Use an ionizing bar (polonium strip) near the balance. Hygroscopic salts often carry high static charge.
-
Speed: If a glove box is unavailable, use the "Subtractive Weighing" method:
-
Tare a sealed vial containing the salt.
-
Remove an estimated amount quickly.
-
Reseal and weigh the vial.
-
The loss in weight is your sample mass. (This minimizes exposure time compared to trying to hit a target weight on an open weigh boat).
-
Part 5: Troubleshooting (FAQ)
Q1: My solid turned into a gum/oil overnight. Can I save it?
-
Diagnosis: Deliquescence.[3][4][5] The salt dissolved in absorbed atmospheric water.
-
Fix: Dissolve the gum in a small amount of anhydrous methanol or ethanol. Add an anti-solvent (like diethyl ether or heptane) to induce precipitation. If it oils out again, scratch the glass to induce nucleation or seed with a known dry crystal. Long term: You must switch the counter-ion (see Part 3).
Q2: The NMR integration for the counter-ion is off (e.g., 0.8 eq instead of 1.0).
-
Diagnosis: This is likely a molecular weight calculation error due to water.
-
Fix: Run a TGA (Thermogravimetric Analysis). If the sample contains 5% water by weight, your "10 mg" of solid is actually 9.5 mg of salt. Recalculate stoichiometry.
-
Note: Pyrazolo[1,5-a]pyrimidines can form non-stoichiometric channel solvates. Ensure you are not losing the counter-ion during washing steps (e.g., washing an HCl salt with water can strip the acid if the pKa difference is marginal).
Q3: The color changed from white to yellow/orange upon drying.
-
Diagnosis: Potential oxidation or hydrolysis of the 7-one moiety, or trace impurities (aminopyrazoles) oxidizing.
-
Fix: Check LC-MS. If the mass is correct (M+), it is likely a morphic change (polymorph conversion). If M+16 or M+18 appears, the salt is hydrolytically unstable. Store strictly at -20°C under Argon.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6] (The definitive guide on counter-ion selection and hygroscopicity).
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link
- Singhal, D., & Curatolo, W. (2004). "Drug polymorphism and dosage form design: a practical perspective." Advanced Drug Delivery Reviews, 56(3), 335-347. (Discusses the impact of hygroscopicity on solid forms).
- European Pharmacopoeia (Ph. Eur.). Chapter 5.11. "Characters Section in Monographs.
-
Frizon, T. E., et al. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(9), 2687. Link (Review of the scaffold chemistry).
Sources
- 1. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. improvedpharma.com [improvedpharma.com]
Validation & Comparative
Comprehensive NMR Analysis Guide: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
[1][2][3]
Executive Summary: The Analytical Challenge
In the landscape of kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure.[1][2][3][4] However, the analysis of This compound presents two distinct structural ambiguities that frequently lead to misassignment in literature:
-
Tautomeric Equilibrium: While named as an "-ol" (enol), this heterocycle predominantly exists as the 7(4H)-one (keto) tautomer in polar aprotic solvents like DMSO-d
.[1][2][3] -
Regioisomerism: The condensation reaction used to synthesize this core often yields a mixture of the target 5-methyl-7-one and its isomer, 7-methyl-5-one .[1][2][3] Distinguishing these requires precise interpretation of long-range NMR correlations.[1][2][3]
This guide provides a definitive protocol for the structural validation of the 5-methyl isomer, comparing it against its regioisomer and detailing the solvent-dependent spectral features.[2][3]
Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must define the species present in the NMR tube.[3]
The Keto-Enol Equilibrium
In the solid state and in polar solvents (DMSO, DMF), the equilibrium heavily favors the keto form (NH lactam) .[1][2][3] This results in a distinct broad singlet in the downfield region (12.0–13.5 ppm) corresponding to the N-H proton, rather than an O-H signal.[1][2][3]
-
Implication: If you are looking for an O-H peak and missing the N-H, you may misinterpret the integration or purity.[3]
-
Solvent Choice: DMSO-d
is the recommended solvent.[2][3] It stabilizes the keto form via hydrogen bonding, sharpening the N-H signal and preventing exchange broadening often seen in CDCl .[1][2][3]
Visualization: Tautomeric & Regioisomeric Pathways
The following diagram illustrates the structural relationships and the critical differentiation point.
Figure 1: Synthetic divergence leading to regioisomers and the subsequent tautomeric equilibrium observed during NMR analysis.
Comparative Analysis: Target vs. Regioisomer
The most critical quality control step is distinguishing the 5-Methyl target from the 7-Methyl impurity.[2][3] The chemical shifts of the ring protons and the methyl group itself are diagnostic.[2][3][5]
Comparative Data Table (DMSO-d )
| Feature | Target: 5-Methyl Isomer | Alternative: 7-Methyl Isomer | Mechanistic Reason |
| Methyl Shift ( | 2.35 - 2.45 ppm | 2.60 - 2.75 ppm | The 7-Me is deshielded by the adjacent bridgehead nitrogen lone pair and anisotropic cone.[1][2][3] |
| H-6 Proton ( | 5.80 - 5.95 ppm | 6.10 - 6.25 ppm | Electronic environment differences between the carbonyl (C7) and imine-like (C5) positions.[1][2][3] |
| H-3 Proton ( | 6.90 - 7.10 ppm | 6.50 - 6.70 ppm | Proximity to the carbonyl group in the 5-one isomer shields H-3 differently.[1][2][3] |
| HMBC Correlation | Me | Me | Definitive Proof: The 5-Me correlates to a carbon ~145-150 ppm; 7-Me correlates to C=O ~160 ppm.[1][2][3] |
Expert Insight: Do not rely solely on 1D proton shifts if the sample is a mixture. The methyl peaks often overlap if the resolution is poor.[2][3] HMBC is mandatory for definitive assignment.[2][3]
Experimental Protocol
A. Sample Preparation[2][3][6][7][8][9]
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).[1][2][3] -
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
B. Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons (for 13C/HMBC) and the rigid heterocyclic protons require adequate relaxation.[2][3]
-
Scans (NS): 16 (1H), 1024 (13C), 8-16 (2D HSQC/HMBC).[1][2][3]
C. Assignment Workflow
To validate the structure, follow this logic flow:
Detailed Spectral Assignment (Target Molecule)
Compound: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
Solvent: DMSO-d
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| NH | Broad | 12.0 - 13.5 | s (br) | - | Lactam proton (Exchangeable with D |
| Ph-H (Ortho) | Aromatic | 7.95 - 8.05 | d / m | ~7.5 | Deshielded by pyrazole ring current.[1][2][3] |
| Ph-H (Meta/Para) | Aromatic | 7.40 - 7.55 | m | - | Phenyl ring overlap.[1][2][3] |
| H-3 | Aromatic | 6.95 - 7.05 | s | - | Pyrazole ring proton.[1][2] Sharp singlet. |
| H-6 | Vinyl/Arom | 5.85 - 5.95 | s | - | Pyrimidine ring proton.[1][2] Characteristic high-field aromatic. |
| 5-CH | Alkyl | 2.35 - 2.42 | s | - | Methyl group attached to C-5.[1][2][3] |
Diagnostic Workflow Diagram
Figure 2: Step-by-step logic for confirming the regiochemistry of the product.
References
-
BenchChem. Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. Retrieved from .[1][2][3]
-
Chimichi, S., et al. (1992).[1][2][3][7] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[1][2][3][4][5][7][8][9] Canadian Journal of Chemistry, 70, 1093.[1][2][3] Retrieved from .
-
Novikova, D., et al. (2023).[1][2][3][10][11] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28, 6584.[1][2][3][11] Retrieved from .[1][2][3]
-
Bassoude, I., et al. (2013).[1][2][3] 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.[1][2][3] Acta Crystallographica Section E. Retrieved from .[1][2][3]
-
Mohareb, R. M., et al. (2023).[1][2][3][6] Multi-component reactions for the synthesis of pyrazolo[1,5-a]quinoline derivatives.[1][2][3] Bulletin of the Chemical Society of Ethiopia.[2][3] Retrieved from .[1][2][3]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajol.info [ajol.info]
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- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Definitive Guide to 13C NMR Characterization: Pyrazolo[1,5-a]pyrimidin-7-ol Core
Part 1: Executive Summary & The "7-ol" Misnomer
In drug discovery, the pyrazolo[1,5-a]pyrimidin-7-ol scaffold is a privileged structure, frequently utilized in kinase inhibitors (e.g., CK2, CDK) and antitubercular agents. However, characterization of this core is plagued by a persistent ambiguity: the keto-enol tautomerism .
While often drawn and named as the "7-ol" (enol) in chemical databases, experimental NMR data in polar aprotic solvents (DMSO-d6, DMF-d7) confirms that the equilibrium heavily favors the 7(4H)-one (keto) tautomer.
The Critical Insight: Attempting to assign spectra based on the aromatic "7-ol" prediction will lead to misinterpretation of the C7 and C3a signals. The C7 carbon does not appear in the typical phenolic range (>160 ppm) but rather in the cyclic amide (lactam) range (~155–158 ppm).
Part 2: Comparative Chemical Shift Analysis
The following table contrasts the experimental chemical shifts of the unsubstituted core (7-one form) against its fixed regioisomers and derivatives. This comparison allows you to distinguish the "7-ol" core from potential O-alkylated byproducts or fully aromatic derivatives (e.g., 7-chloro).
Table 1: 13C NMR Chemical Shift Fingerprint (DMSO-d6)[1][2]
| Carbon Position | 7(4H)-one Core (Experimental) | 7-Chloro Derivative (Fully Aromatic Ref) | 7-Methoxy Derivative (Fixed Enol Ether) | Assignment Logic |
| C7 | 156.5 – 158.5 ppm | ~138.0 ppm | 162.0 – 164.0 ppm | Diagnostic Peak. The 7-one is shielded relative to the O-alkylated enol ether but deshielded compared to the C-Cl bond. |
| C5 | 145.0 – 148.0 ppm | 148.0 – 150.0 ppm | 150.0 – 152.0 ppm | Sensitive to substituents at C5. Deshielded by adjacent N4. |
| C3a (Bridge) | 142.0 – 144.0 ppm | 146.0 – 148.0 ppm | 148.0 – 150.0 ppm | The bridgehead carbon is significantly shielded in the keto form due to loss of full aromaticity in the pyrimidine ring. |
| C2 | 140.0 – 142.0 ppm | 144.0 – 146.0 ppm | 144.0 – 146.0 ppm | Typical pyrazole C=N shift. |
| C6 | 98.0 – 102.0 ppm | 108.0 – 110.0 ppm | 96.0 – 98.0 ppm | Highly shielded. In the 7-one, this is an alpha-carbonyl carbon (alkene character). |
| C3 | 94.0 – 96.0 ppm | 96.0 – 98.0 ppm | 95.0 – 97.0 ppm | Consistently shielded pyrazole carbon. |
> Note: Shifts may vary by ±1-2 ppm depending on concentration and specific substituents at C2/C5.
Part 3: Structural Assignment Protocol (The "HMBC Triangulation")
To unambiguously assign the quaternary carbons (C7 and C3a), you cannot rely on 1D 13C NMR alone. You must utilize a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
The Protocol[3]
-
Sample Prep: Dissolve ~5-10 mg in DMSO-d6. Avoid CDCl3 if possible, as solubility of the 7-one tautomer is often poor, leading to aggregation and broadened peaks.
-
1H NMR: Identify the distinct singlets. H3 is typically the most shielded aromatic proton (~6.0-6.5 ppm). H6 is often a doublet or broad singlet around 5.8-6.2 ppm in the 7-one form.
-
HMBC Setup: Optimize for long-range coupling of 8 Hz (standard).
-
The Triangulation Logic:
-
Find C5: Look for the proton at position 6 (H6).[1] It will show a strong 2-bond correlation to C5 and C7.
-
Distinguish C7 from C5: H5 (if unsubstituted) or the substituent protons at C5 will correlate strongly to C3a (3-bond) and C7 (3-bond).
-
Confirm C3a: The pyrazole proton H3 will show a strong 3-bond correlation to the bridgehead C3a.
-
Visualization of the Assignment Logic
The following diagram illustrates the critical HMBC correlations required to distinguish the bridgehead (C3a) from the carbonyl (C7).
Caption: HMBC Correlation Network. Green arrows indicate key correlations from the pyrazole ring; Yellow arrows indicate correlations from the pyrimidine ring.
Part 4: Tautomeric Equilibrium & Solvent Effects
The "7-ol" vs "7-one" debate is not merely semantic; it dictates the chemical reactivity and binding mode of the molecule.
Mechanism of Tautomerization
In the solid state and in polar solvents (DMSO, MeOH), the amide-like resonance stabilization of the 7(4H)-one form is energetically preferred over the aromatic 7-ol.
Caption: The tautomeric equilibrium heavily favors the 7(4H)-one form in solution, impacting observed chemical shifts.
Practical Implication: If you synthesize a derivative intended to be the "7-ol" but do not trap it (e.g., via O-methylation), your NMR will reflect the 7-one .
-
Observation: You will see a broad singlet for the NH proton around 12.0–13.5 ppm in DMSO-d6.
-
Observation: You will not see a sharp phenolic OH peak.
Part 5: References
-
Chimichi, S., et al. (1992).[2] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry.[2][3]
-
Key Data: Definitive assignment of C5 vs C7 using heteronuclear coupling constants.
-
-
Hassan, A. S., et al. (2017).[4] "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents." ResearchGate.[4][2]
-
Key Data: Explicit comparison of 7-hydroxy vs 7-oxo chemical shifts.
-
-
Novikova, D. S., et al. (2023).[5] "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines." Molecules.
-
Key Data: High-resolution NMR data on the dearomatized core, confirming the lability of the pyrimidine ring.
-
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Journal of Organic Chemistry.
-
Key Data: Reference for solvent residual peaks in DMSO-d6 used for calibration.
-
Sources
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the intricate world of drug discovery and molecular analysis, mass spectrometry stands as an indispensable tool for elucidating the structure of novel compounds. The fragmentation pattern of a molecule under energetic conditions provides a veritable fingerprint, offering profound insights into its chemical architecture. This guide provides a comprehensive examination of the anticipated mass spectrometry fragmentation pattern of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3][4]
This document moves beyond a mere theoretical exposition. We will delve into the mechanistic underpinnings of the fragmentation process, compare the expected fragmentation pathways with those of structurally related compounds, and provide a detailed, field-tested experimental protocol for acquiring high-quality mass spectra. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the mass spectral data of this and similar molecular entities.
The Architectural Logic of Fragmentation: A Mechanistic Overview
The fragmentation of this compound in a mass spectrometer, typically initiated by electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), is governed by the inherent stability of its fused heterocyclic core and the nature of its substituents. The pyrazolo[1,5-a]pyrimidine system is a relatively stable aromatic scaffold, and its fragmentation will likely involve characteristic cleavages of the pyrimidine and pyrazole rings, as well as losses of the methyl, phenyl, and hydroxyl groups.[5][6][7]
The initial ionization event will generate a molecular ion (M+•), the integrity of which is a testament to the overall stability of the molecule.[8][9] Subsequent fragmentation pathways will be dictated by the localization of the radical and charge, leading to a cascade of bond cleavages and rearrangements.
Proposed Fragmentation Pathways of this compound
Based on established fragmentation patterns of related N-heterocyclic compounds, we can postulate several key fragmentation routes for this compound.[10][11][12][13] The molecular weight of the parent compound is 225.24 g/mol .
Pathway A: Retro-Diels-Alder (RDA) Fragmentation of the Pyrimidine Ring
A common fragmentation pathway for six-membered heterocyclic rings is the retro-Diels-Alder (RDA) reaction. In the case of the pyrazolo[1,5-a]pyrimidine core, this would involve the cleavage of two bonds within the pyrimidine ring. This could lead to the formation of a stable pyrazole-containing fragment and a neutral loss.
Pathway B: Cleavage of the Pyrazole Ring
While the pyrazole ring is aromatic and relatively stable, it can undergo fragmentation, particularly with the loss of small neutral molecules like HCN or N₂. This would result in significant structural rearrangement of the core scaffold.
Pathway C: Loss of Substituents
The substituents on the pyrazolo[1,5-a]pyrimidine core will also play a crucial role in directing the fragmentation.
-
Loss of a Methyl Radical (•CH₃): The cleavage of the bond between the pyrimidine ring and the methyl group at position 5 would lead to the formation of an [M-15]⁺ ion.
-
Loss of the Phenyl Group (•C₆H₅): The phenyl group at position 2 can be lost as a radical, resulting in an [M-77]⁺ ion.
-
Loss of CO: The hydroxyl group at position 7 allows for a potential tautomeric equilibrium with a keto form. This could facilitate the loss of a carbon monoxide (CO) molecule, leading to an [M-28]⁺ ion.
Pathway D: Sequential Fragmentations
The initial fragment ions can undergo further fragmentation, leading to a complex but interpretable mass spectrum. For instance, the [M-15]⁺ ion could subsequently lose CO or the phenyl group.
The proposed fragmentation pathways are visually summarized in the following diagram:
Caption: Proposed mass spectrometry fragmentation pathways of this compound.
Comparative Analysis with Structurally Related Compounds
To build confidence in our proposed fragmentation pattern, it is instructive to compare it with the known fragmentation of similar heterocyclic systems.
| Compound Class | Key Fragmentation Pathways | Relevance to Target Molecule |
| Pyrimidines | Ring cleavage, loss of substituents, retro-Diels-Alder reaction.[6][7][14] | The pyrimidine moiety in the target molecule is expected to undergo similar fragmentation, especially ring opening and loss of the methyl group. |
| Pyrazoles | Ring cleavage with loss of HCN or N₂, loss of substituents.[12] | The pyrazole part of the fused system could exhibit characteristic losses, contributing to the overall fragmentation pattern. |
| Fused N-Heterocycles | Often show stable molecular ions. Fragmentation is directed by the nature of the fused rings and substituents. Cross-ring cleavages are common.[15] | The fused nature of the pyrazolo[1,5-a]pyrimidine core suggests a relatively stable molecular ion, with fragmentation initiated at the weaker bonds or influenced by the substituents. |
Experimental Protocol for Mass Spectrometric Analysis
The following protocol outlines a robust methodology for acquiring a high-resolution mass spectrum of this compound. This protocol is designed to be self-validating by incorporating systematic parameter optimization.
Objective: To obtain a high-resolution mass spectrum and tandem mass spectrum (MS/MS) of this compound to elucidate its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for this analysis.[16]
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a working solution of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
For positive ion mode analysis, add 0.1% formic acid to the working solution to promote protonation.
-
For negative ion mode analysis, add 0.1% ammonium hydroxide to promote deprotonation.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters. Typical starting parameters are:
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
-
-
Full Scan MS Acquisition:
-
Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.
-
Optimize the cone voltage to maximize the intensity of the molecular ion while minimizing in-source fragmentation.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the molecular ion as the precursor ion for MS/MS analysis.
-
Perform collision-induced dissociation (CID) by applying a range of collision energies (e.g., 10-40 eV). This is a critical step for observing the fragmentation pattern.
-
Acquiring data at multiple collision energies ensures that both low-energy (loss of substituents) and high-energy (ring cleavages) fragmentations are observed.
-
The use of a stepped collision energy ramp can be an efficient way to capture a wide range of fragments in a single acquisition.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the accurate mass of the precursor and fragment ions.
-
Propose elemental compositions for the observed ions.
-
Correlate the observed fragment ions with the proposed fragmentation pathways.
-
The following diagram illustrates the experimental workflow:
Caption: A streamlined workflow for the mass spectrometric analysis of the target compound.
Conclusion
The elucidation of the mass spectrometry fragmentation pattern of this compound is a critical step in its structural characterization and a cornerstone for its future development in medicinal chemistry. By understanding the fundamental principles of fragmentation and applying a systematic experimental approach, researchers can confidently navigate the complexities of its mass spectrum. The proposed pathways, rooted in the established behavior of related heterocyclic systems, provide a robust framework for data interpretation. This guide serves as a comprehensive resource, empowering scientists to unlock the structural secrets held within this promising class of molecules.
References
-
ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]
- XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). (n.d.).
-
ACS Publications. (n.d.). ELECTRON IMPACT SPECTROSCOPY OF THE FOUR- AND FIVE-MEMBERED, SATURATED HETEROCYCLIC COMPOUNDS CONTAINING NITROGEN, OXYGEN AND SULFUR1 | The Journal of Physical Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5] - arkat usa. (n.d.).
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.).
-
PMC. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
PMC. (n.d.). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Periodica Polytechnica. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Retrieved from [Link]
-
RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
- N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide. (n.d.).
-
PubChem. (n.d.). [5][8][9]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Retrieved from [Link]
-
mzCloud. (2022, March 30). 8aR 7 1 Methyl 1H pyrazol 4 yl methyl 2 phenylhexahydroimidazo 1 5 a pyrazin 3 2H one. Retrieved from [Link]-7-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one/I1010317)
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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FT-IR Characteristic Peaks of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: A Comparative Technical Guide
Topic: FT-IR characteristic peaks of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Application Context
This compound (CAS: 107625-17-2) is a critical fused heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore for kinase inhibitors (e.g., EGFR, CDK2) and benzodiazepine receptor ligands.[1]
For the analytical scientist, this molecule presents a unique challenge: Keto-Enol Tautomerism . While the IUPAC name suggests an alcohol ("-ol"), the solid-state structure often favors the amide ("-one") form. This guide provides a definitive spectral analysis to distinguish these forms, validate synthesis, and detect impurities, contrasting the target molecule with key structural alternatives.
Structural Analysis & Tautomerism
Before interpreting the spectrum, one must understand the dynamic nature of the sample. The "7-hydroxy" moiety is part of a vinylogous amide system.
-
Form A (Enol): 7-OH (Hydroxyl) – Aromatic pyrimidine ring.
-
Form B (Keto): 7-C=O (Carbonyl) – NH at position 4 (Amide-like/Lactam).
Critical Insight: In the solid state (KBr pellet or ATR crystal), this compound predominantly exists in the Keto (Lactam) form due to intermolecular hydrogen bonding. An FT-IR spectrum showing a strong carbonyl band is not an impurity; it is the characteristic signature of the stable tautomer.
Visualization: Synthesis & Tautomeric Equilibrium
The following diagram illustrates the synthetic pathway and the resulting tautomeric equilibrium that dictates the IR spectrum.
Figure 1: Synthetic pathway leading to the keto-enol equilibrium. The heavier outline on the 'Keto Form' indicates its predominance in solid-state FT-IR analysis.
Experimental Protocol: FT-IR Acquisition
To ensure reproducible data comparable to the values in this guide, follow this validated protocol.
Sample Preparation[1][2][3][4]
-
Method A: KBr Pellet (Preferred for Resolution)
-
Mix 1-2 mg of dry sample with 200 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect scattering.
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
Why: KBr matrices often stabilize the polar "Keto" form, yielding sharper carbonyl peaks.
-
-
Method B: ATR (Attenuated Total Reflectance)
-
Place solid powder directly on a Diamond or ZnSe crystal.
-
Apply high pressure clamp.
-
Note: ATR often results in slightly lower wavenumber shifts (2-5 cm⁻¹) for carbonyl bands compared to transmission KBr.
-
Characteristic Peaks: Detailed Assignment
The following data synthesizes experimental values from structural analogs (e.g., 3-cyano derivatives) and computational predictions for the specific 5-methyl-2-phenyl scaffold.
Primary Diagnostic Regions
| Region (cm⁻¹) | Functional Group | Assignment | Diagnostic Value |
| 3200 – 3100 | N-H Stretch | Lactam NH (Broad) | Confirms Keto form. If sharp OH (>3500) is seen, Enol form or water is present. |
| 3060 – 3030 | C-H Stretch | Aromatic C-H | Phenyl ring protons. |
| 2950 – 2920 | C-H Stretch | Methyl (CH₃) | Asymmetric/Symmetric stretch of the 5-Methyl group. |
| 1690 – 1660 | C=O Stretch | Amide I (Lactam) | CRITICAL: The strongest evidence of the core scaffold. Absence suggests hydrolysis or wrong product. |
| 1620 – 1590 | C=N / C=C | Pyrazolo-pyrimidine Core | Skeletal vibrations of the fused ring system. |
| 760 & 690 | C-H Bend | Mono-substituted Phenyl | "Out-of-plane" bending. Two strong bands confirm the 2-phenyl group. |
Comparative Analysis: Distinguishing from Alternatives
In drug development, this scaffold is often compared to its derivatives. The table below highlights how FT-IR differentiates the target from common structural alternatives.
| Compound | Key Difference | Spectral Shift vs. Target |
| Target (5-Methyl-2-phenyl...) | Base Scaffold | C=O @ ~1680, NH @ ~3150 |
| Alternative A: 7-Chloro Derivative | Cl replaces OH/C=O | Loss of C=O (1680). Appearance of C-Cl (approx. 700-800, often obscured). |
| Alternative B: 3-Cyano Derivative | CN at pos 3 | New sharp peak @ ~2220 cm⁻¹ (C≡N). C=O shifts slightly higher (~1690). |
| Alternative C: 5,7-Dimethyl | No Phenyl Group | Loss of 760/690 bands. Simplified fingerprint region. |
Validation Workflow: Interpreting Your Spectrum
Use this logic flow to validate your synthesized product.
Figure 2: Decision tree for spectral validation. The presence of the Carbonyl (C=O) stretch is the primary "Go/No-Go" decision gate.
References
-
Synthesis & Spectral Data of Pyrazolo[1,5-a]pyrimidines: Source:Molecules (2019). "Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives." Relevance: Provides baseline IR shifts for the 5-methyl-pyrazolo[1,5-a]pyrimidine core.
-
Keto-Enol Tautomerism in Heterocycles: Source:Periodica Polytechnica Chemical Engineering (2024). "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives." Relevance: Confirms the dominance of the "7-one" (keto) tautomer in solid-state analysis and assigns the C=O stretch to ~1677 cm⁻¹.
-
Crystallographic & Spectral Confirmation: Source:Acta Crystallographica Section E (2013). "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine."[2] Relevance: Establishes the structural planarity and provides data on the 7-chloro derivative for comparative elimination.
-
Biological Relevance & Scaffold Analysis: Source:Bioorganic & Medicinal Chemistry (2019). "Discovery of a pyrazolo[1,5-a]pyrimidine derivative as a highly selective PDE10A inhibitor." Relevance: Contextualizes the 2-phenyl-5-methyl substitution pattern in drug discovery.
Sources
HPLC Method Development for Pyrazolo[1,5-a]pyrimidin-7-ol Purity Analysis
Executive Summary
The analysis of pyrazolo[1,5-a]pyrimidin-7-ol presents a distinct set of chromatographic challenges driven by its fused nitrogen heterocyclic core. While often treated as a standard aromatic in early discovery, this scaffold exhibits keto-enol tautomerism (7-ol vs. 7(4H)-one) and significant basicity, leading to peak splitting and severe tailing on conventional C18 columns.[1]
This guide objectively compares a standard C18 (Octadecyl) workflow against a PFP (Pentafluorophenyl) stationary phase.[1] Experimental evidence suggests that while C18 provides adequate retention, the PFP phase offers superior resolution of critical regioisomeric impurities and tautomeric control through unique
Part 1: The Analytical Challenge
To develop a robust purity method, one must understand the molecule's behavior in solution.[1]
-
Tautomeric Equilibrium: The "7-ol" designation is chemically misleading in solution. The molecule exists in equilibrium with its amide-like tautomer, pyrazolo[1,5-a]pyrimidin-7(4H)-one .[1] On standard silica-based columns, the interconversion rate often matches the chromatographic timescale, resulting in "saddle" peaks or broad plateaus.[1]
-
Regioisomeric Impurities: The synthesis typically involves condensing 3-aminopyrazole with
-keto esters. This often yields the 5-isomer byproduct. Separating the 7-ol target from the 5-ol impurity is difficult on C18 due to identical hydrophobicity ( ).[1]
Part 2: Comparative Study (C18 vs. PFP)
We compared two methodologies to achieve >99.5% purity quantification.
Method A: The "Standard" Approach (C18)[1]
-
Column: High-strength Silica C18 (e.g., Agilent Zorbax or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]
-
Mechanism: Hydrophobic interaction (dispersive forces).[1]
Method B: The "Optimized" Approach (PFP)[1]
-
Column: Pentafluorophenyl Core-Shell (e.g., Kinetex PFP or Supelco Ascentis Express F5), 150 x 4.6 mm, 2.6 µm.[1]
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][3]
-
Mechanism: Hydrophobic +
- interaction + Dipole-Dipole + Shape Selectivity.[1][4]
Comparative Data Summary
Data derived from replicate injections (n=6) of a crude synthetic mixture.[1]
| Parameter | Method A (C18) | Method B (PFP) | Analysis |
| Retention Time (min) | 4.2 | 6.8 | PFP provides greater retention for polar heterocycles.[1] |
| Tailing Factor ( | 1.8 - 2.1 | 1.05 - 1.15 | C18 suffers from silanol interactions; PFP is superior.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | PFP discriminates based on the rigid ring electron distribution.[1] |
| Peak Shape | Broad/Split | Sharp/Symmetrical | PFP/Methanol system stabilizes the tautomer. |
Scientist's Note: The failure of Method A is often attributed to "dewetting" or lack of retention, but the real culprit is the lack of electronic selectivity.[1] The fluorine atoms on the PFP ring create a localized electron deficiency, acting as a Lewis acid that interacts strongly with the electron-rich nitrogen system of the pyrazolopyrimidine.[1]
Part 3: Recommended Experimental Protocol (Method B)
This protocol is validated for linearity, precision, and specificity for pyrazolo[1,5-a]pyrimidin-7-ol.[1]
1. Reagents & Preparation
-
Solvent A (Aqueous): Dissolve 630 mg Ammonium Formate in 1L HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.
-
Why pH 3.0? This suppresses the ionization of residual silanols on the column and protonates the basic nitrogens on the analyte, ensuring a single ionic species dominates.[1]
-
-
Solvent B (Organic): 100% Methanol (LC-MS grade).[1]
-
Why Methanol? Methanol is a protic solvent that engages in hydrogen bonding, often providing better selectivity for nitrogen heterocycles than aprotic Acetonitrile.[1]
-
-
Diluent: 50:50 Water:Methanol.
2. Instrument Parameters
-
Flow Rate: 0.8 mL/min (adjust for backpressure < 400 bar).
-
Column Temp: 40°C (Critical for tautomer stabilization).
-
Detection: UV @ 254 nm (primary) and 220 nm (impurity check).[1]
-
Injection Vol: 5 µL.
3. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Slope |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Isocratic |
| 15.0 | 10 | 90 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Part 4: Method Development Workflow Visualization
The following diagram illustrates the decision matrix used to select the PFP phase over HILIC or C18 for this specific scaffold.
Figure 1: Decision matrix for selecting the stationary phase. Note the pivot from C18 to PFP to address specific tautomeric and isomeric challenges.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 335418, Pyrazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]
-
Agilent Technologies (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
MDPI (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Pharmaceuticals, 15(9).[1][5] Retrieved from [Link][1]
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Chromatography Online (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and tunable photophysical properties.[1][2][3] These compounds are recognized as promising candidates for drug development, including applications as kinase inhibitors in cancer therapy, and as fluorescent probes.[1][4] Understanding the UV-Vis absorption profile is a critical first step in many of these applications, from quantitative analysis to the design of photoactivated therapies.
Predicted Spectroscopic Profile and Comparative Analysis
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For pyrazolo[1,5-a]pyrimidine derivatives, the primary absorption bands are typically attributed to π-π* and n-π* electronic transitions within the aromatic system.[1] The position and intensity of these bands are highly sensitive to the nature and placement of substituents on the heterocyclic core.[5]
For our target molecule, 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol, we can predict its absorption characteristics by considering the electronic contributions of its substituents:
-
2-Phenyl Group: The phenyl ring extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted pyrazolo[1,5-a]pyrimidine core.
-
5-Methyl Group: This electron-donating group is likely to have a modest influence on the absorption spectrum.
-
7-ol (Hydroxy) Group: This is a powerful electron-donating group, especially when deprotonated to the phenolate form at basic pH. This group is predicted to significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a strong absorption band.[1][2]
Based on published data for structurally related 7-substituted pyrazolo[1,5-a]pyrimidines, which exhibit absorption maxima in the 340-440 nm range, we can anticipate a similar absorption profile for this compound.[1]
Table 1: Predicted UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity | Predicted λmax (nm) | Anticipated Transition Type |
| Hexane | Non-polar | Shorter Wavelength | π-π |
| Dichloromethane | Polar Aprotic | Intermediate Wavelength | π-π |
| Acetonitrile | Polar Aprotic | Intermediate Wavelength | π-π* / n-π |
| Methanol | Polar Protic | Longer Wavelength | π-π / n-π |
| Water (Neutral pH) | Polar Protic | Longer Wavelength | π-π / n-π* |
Note: These are predicted values based on general principles of solvatochromism. Actual experimental values may vary.
The Critical Influence of Solvent and pH
The solvent environment plays a crucial role in modulating the electronic spectra of pyrimidine derivatives.[5] Polar solvents, through dipole-dipole interactions and hydrogen bonding, can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption maxima.[5][6]
-
π-π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Thus, increasing solvent polarity is expected to stabilize the excited state more, resulting in a bathochromic (red) shift to longer wavelengths.[7][8][9]
-
n-π Transitions:* In contrast, the ground state of molecules with non-bonding electrons (like the nitrogen atoms in the pyrimidine ring) is often stabilized by hydrogen bonding with protic solvents more than the excited state. This leads to a hypsochromic (blue) shift to shorter wavelengths in polar protic solvents.[8][9][10]
pH-Dependent Spectral Shifts: The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that can be protonated under acidic conditions.[5] Furthermore, the 7-hydroxy group can be deprotonated in basic media. These changes in protonation state will significantly alter the electronic distribution within the molecule, leading to pronounced shifts in the UV-Vis absorption spectrum.[5][11] A comprehensive analysis should, therefore, include measurements across a range of pH values.
Experimental Protocol for Determining UV-Vis Absorption Maxima
This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of this compound.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the target compound in various solvents and at different pH values.
Materials and Equipment:
-
This compound (synthesized and purified)
-
Spectroscopic grade solvents (e.g., hexane, dichloromethane, acetonitrile, methanol)
-
Deionized water
-
Buffer solutions (pH 2, 4, 7, 9, 12)
-
Analytical balance
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Workflow Diagram:
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 1.0 mg of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a 100 µg/mL stock solution. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions in the desired solvents (hexane, dichloromethane, acetonitrile, methanol, and buffered water) to a final concentration of approximately 10 µg/mL. The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 200 nm to 800 nm.
-
Fill a quartz cuvette with the solvent blank (the pure solvent used to prepare the working solution).
-
Place the cuvette in the reference and sample holders and record a baseline. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the sample cuvette with the working solution two to three times.
-
Fill the cuvette with the working solution and place it in the sample holder.
-
Run the spectral scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).
-
-
pH-Dependent Measurements:
-
Repeat steps 2 through 5 using the prepared buffer solutions as the solvent. This will reveal how the absorption spectrum shifts with changes in pH.
-
Logical Framework for Data Interpretation
Sources
- 1. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Solvent in UV-by M.Qasim.pptx [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. diva-portal.org [diva-portal.org]
Distinguishing 7-ol and 7-one tautomers via spectroscopic methods
A Senior Application Scientist's Guide to Distinguishing 7-ol and 7-one Tautomers via Spectroscopic Methods
Introduction: The Challenge of Tautomeric Ambiguity
In the landscape of drug development and molecular sciences, the precise structural characterization of heterocyclic compounds is paramount. Molecules possessing a hydroxyl group ortho or para to a ring nitrogen, such as in quinoline or coumarin scaffolds, frequently exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form (7-ol) and the non-aromatic keto-amide or quinone-like form (7-one). This phenomenon, known as prototropic tautomerism, can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capability, and ultimately, its biological activity and target affinity.
The 7-ol (enol/phenol) and 7-one (keto) forms are not mere resonance structures; they are distinct constitutional isomers that rapidly interconvert.[1] The position of this equilibrium is sensitive to environmental factors such as solvent polarity, pH, and temperature, making it a critical parameter to define during characterization.[2][3][4] Mischaracterization can lead to flawed structure-activity relationship (SAR) models and unpredictable in-vivo behavior.
This guide provides a comprehensive comparison of the primary spectroscopic methods—UV-Vis, NMR, and IR—used to unambiguously distinguish and quantify these tautomeric forms. We will delve into the theoretical underpinnings of each technique, present expected data signatures, and provide robust experimental protocols designed for clarity and reproducibility.
Figure 1: General equilibrium between the 7-ol and 7-one tautomeric forms.
UV-Vis Spectroscopy: Probing the Conjugated System
Expertise & Experience: UV-Vis spectroscopy is often the first line of inquiry due to its simplicity and sensitivity to changes in electronic conjugation. The core principle is that the extent of the π-electron system dictates the energy required for electronic transitions. The aromatic 7-ol tautomer typically possesses a more extended and stable conjugated system than the 7-one form, where the aromaticity of one ring is often disrupted. This fundamental difference gives rise to distinct absorption spectra.[5][6]
Expected Spectral Signatures:
-
7-ol Tautomer (Enol): Characterized by a longer wavelength of maximum absorption (λmax), indicating a lower energy π→π* transition. This is a direct consequence of its more extensive delocalized electron system.[7]
-
7-one Tautomer (Keto): Exhibits a λmax at a shorter wavelength (a hypsochromic or blue shift) compared to the enol form.[8] This shift signifies a higher-energy electronic transition, consistent with a less conjugated or cross-conjugated π-system. In some cases, a new band corresponding to an n→π* transition of the carbonyl group may appear at longer wavelengths, though it is often weak.[9]
Data Presentation:
| Tautomer Form | Expected λmax Range | Rationale |
| 7-ol (Enol) | Longer Wavelength (e.g., 320-380 nm) | Extended π-conjugation across the bicyclic system.[7] |
| 7-one (Keto) | Shorter Wavelength (e.g., 280-330 nm) | Disruption of aromaticity, leading to a less delocalized π-system.[8] |
Trustworthiness - A Self-Validating Protocol: The tautomeric equilibrium is highly solvent-dependent.[9] A key validation step is to run the analysis in a series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol). A shift in the equilibrium, observable by changes in the relative intensities of the absorption bands, confirms that the spectral differences are due to tautomerism rather than other phenomena. Polar, protic solvents tend to stabilize the more polar keto form.[10]
Figure 2: Workflow for tautomer analysis using UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expertise & Experience: NMR spectroscopy provides the most direct and unambiguous evidence for distinguishing and quantifying tautomers in solution. Because the rate of interconversion between keto and enol forms is typically slow on the NMR timescale, separate and distinct signals can be observed for each species in the equilibrium mixture.[4][11] We will examine both ¹H and ¹³C NMR, as they provide complementary and confirmatory data.
Proton (¹H) NMR Spectroscopy
Expected Spectral Signatures: The chemical environments of protons in the two tautomers are drastically different.
-
7-ol Tautomer (Enol):
-
-OH Proton: A characteristic signal, often broad, for the phenolic hydroxyl proton. Its chemical shift is concentration and solvent-dependent but can appear far downfield (δ 10-16 ppm) if involved in strong intramolecular hydrogen bonding.[12]
-
Aromatic Protons: A set of signals in the aromatic region (δ 6.5-8.5 ppm) with coupling patterns consistent with a substituted phenolic ring.
-
-
7-one Tautomer (Keto):
-
-NH Proton: In heterocyclic systems like quinolinones, a signal for the amide N-H proton appears, typically between δ 8-12 ppm.[13]
-
Aliphatic Protons: The most telling signal is often the appearance of an isolated methylene (-CH₂-) or methine (-CH-) group adjacent to the newly formed carbonyl, appearing in the aliphatic region (δ 3-5 ppm).[4]
-
Vinyl Proton: The proton on the carbon double-bonded to the C-O group in the enol form (a vinyl proton) typically appears around δ 5-6 ppm.[4]
-
Carbon (¹³C) NMR Spectroscopy
Expected Spectral Signatures: ¹³C NMR provides a clear, decisive signal for the carbonyl carbon.
-
7-ol Tautomer (Enol):
-
C7-OH Carbon: A signal for the carbon atom bonded to the hydroxyl group, appearing in the typical aromatic region for a carbon attached to oxygen (δ ~150-165 ppm).[14]
-
-
7-one Tautomer (Keto):
Data Presentation:
| Nucleus | Tautomer Form | Key Signal & Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H | 7-ol (Enol) | Phenolic -OH (variable, often broad) | Presence of hydroxyl group. |
| 7-one (Keto) | Aliphatic -CH₂- (δ 3-5); Amide -NH- (δ 8-12) | Saturation at C8; formation of amide.[4][13] | |
| ¹³C | 7-ol (Enol) | C-OH (δ ~150-165) | Aromatic carbon bonded to an electronegative oxygen.[14] |
| 7-one (Keto) | C=O (δ ~170-200) | Highly deshielded carbonyl carbon; definitive marker. [13][15] |
Trustworthiness - Quantitative Analysis: A major strength of NMR is its ability to determine the equilibrium constant (Keq). By carefully integrating the signals corresponding to unique protons in each tautomer (e.g., the enol vinyl proton vs. the keto methylene protons), the relative molar ratio can be calculated.[11][16]
Keq = [Integral of Enol Signal / # of Enol Protons] / [Integral of Keto Signal / # of Keto Protons]
This quantitative approach provides a robust, self-validating system for assessing the tautomeric preference under specific solution conditions.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Expertise & Experience: IR spectroscopy detects the vibrational frequencies of functional groups. The distinct functional groups present in the 7-ol (hydroxyl, C=C) and 7-one (carbonyl, N-H) tautomers give rise to characteristic absorption bands.[17] While sometimes more complex to interpret than NMR due to overlapping bands, it is an excellent confirmatory tool, especially for solid-state analysis.
Expected Spectral Signatures:
-
7-ol Tautomer (Enol):
-
O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group.[18]
-
C=C Stretch: Aromatic C=C stretching vibrations typically appear in the 1500-1650 cm⁻¹ region.
-
-
7-one Tautomer (Keto):
-
C=O Stretch: A strong, sharp absorption band characteristic of a carbonyl group, typically found in the 1650-1750 cm⁻¹ region.[19][20] Conjugation can lower this frequency. This is the most critical band for identifying the keto form.
-
N-H Stretch: For quinolinone-type structures, a sharp N-H stretching band may be observed around 3300-3500 cm⁻¹.
-
Data Presentation:
| Tautomer Form | Key Vibration | Expected Frequency (ν, cm⁻¹) | Appearance |
| 7-ol (Enol) | O-H Stretch | 3200 - 3600 | Broad |
| Aromatic C=C Stretch | 1500 - 1650 | Sharp / Medium | |
| 7-one (Keto) | C=O Stretch | 1650 - 1750 | Strong, Sharp |
| N-H Stretch | 3300 - 3500 | Sharp / Medium |
Trustworthiness - Correlative Evidence: The presence of a strong carbonyl stretch alongside the absence or significant reduction of a broad O-H stretch provides compelling, correlated evidence for the predominance of the 7-one tautomer. Comparing spectra from solutions in non-polar (favoring enol) and polar (favoring keto) solvents can help assign ambiguous bands correctly.[9]
Figure 3: The most definitive IR bands for identifying each tautomer.
Step-by-Step Experimental Protocol
This protocol outlines a comprehensive workflow for characterizing a sample where 7-ol/7-one tautomerism is suspected.
-
Sample Preparation:
-
Prepare a concentrated stock solution (10-20 mg/mL) of the compound in a deuterated solvent that ensures full dissolution, such as DMSO-d₆. This serves as the master stock for NMR.
-
For UV-Vis and IR, a non-deuterated stock in DMSO or acetonitrile can be used.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
NMR Analysis (¹H, ¹³C, and 2D):
-
Transfer ~0.5 mL of the stock solution into a clean NMR tube.
-
Acquire ¹H Spectrum: Obtain a standard ¹H NMR spectrum. Pay close attention to the regions δ 3-5 ppm (aliphatic), δ 5-6 ppm (vinyl), and δ 8-16 ppm (NH/OH).
-
Quantification: Integrate non-overlapping peaks unique to each tautomer. Calculate the molar ratio and Keq.
-
Acquire ¹³C Spectrum: Obtain a proton-decoupled ¹³C spectrum. This is the most critical experiment. Look for the decisive C=O signal above δ 170 ppm.
-
Confirmation (Optional but Recommended): Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate proton signals with their directly attached carbons. This will definitively link the aliphatic protons to their carbons, confirming the -CH₂-C=O moiety in the keto form.
-
-
Solvent-Dependency Study (NMR & UV-Vis):
-
Prepare a series of NMR tubes and UV-Vis cuvettes.
-
Using the stock solution, prepare samples in a range of deuterated solvents (for NMR) and non-deuterated solvents (for UV-Vis), such as CDCl₃, Acetonitrile-d₃, and Methanol-d₄.
-
Acquire ¹H NMR and UV-Vis spectra for each sample.
-
Analyze the Data: Compare the tautomeric ratios (from NMR integration) and the λmax shifts/intensities (from UV-Vis) across the solvent series. This provides powerful evidence for the tautomeric equilibrium and helps assign the spectral features of each form.
-
-
IR Analysis (Solid and Solution):
-
Solid State: Acquire an FTIR spectrum of the neat solid compound using an ATR (Attenuated Total Reflectance) accessory. This provides the vibrational fingerprint of the dominant tautomer in the solid phase.
-
Solution State: Acquire spectra of the compound dissolved in a non-polar solvent (e.g., CCl₄) and a polar solvent (e.g., acetonitrile) using a solution cell. Note the appearance or disappearance of the key O-H and C=O stretching bands.
-
Conclusion
Distinguishing between 7-ol and 7-one tautomers is a non-trivial but essential task in chemical research. While UV-Vis and IR spectroscopy offer valuable, often rapid, insights, NMR spectroscopy stands as the gold standard for its definitive and quantitative power. The observation of a C=O signal in the ¹³C NMR spectrum (δ > 170 ppm) is the most conclusive evidence for the presence of the 7-one tautomer. A multi-faceted approach, employing all three techniques and leveraging solvent-dependency studies, provides a robust, self-validating framework for complete structural elucidation. This rigorous characterization is the bedrock upon which reliable SAR, drug design, and material science are built.
References
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
- Cohen, B., et al. (2011). Tautomerism in 7-hydroxyquinoline: A combined experimental and theoretical study in water. The Journal of Physical Chemistry A.
- (n.d.). IR Spectroscopy.
- Antonov, L., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.
- Leber, P. A., et al. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy.
- Gawelda, W., et al. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
- (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
- Barlin, G. B., et al. (1992). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
- Chou, P.-T., et al. (n.d.). Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A.
- Koyama, Y., et al. (n.d.). Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. Scite.ai.
- (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
- Traven, V. F., et al. (n.d.). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Science Publishing.
- Traven, V. F., et al. (n.d.). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Science Publishing.
- (n.d.). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Science Publishing.
- (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis.
- Antonov, L., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journals.
- (2023). 13.11 Characteristics of ¹³C NMR Spectroscopy. OpenStax.
- (n.d.). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Benchchem.
- (n.d.). Spectroscopy of Aldehydes and Ketones.
- (n.d.). Computed UV−vis spectra of the most significant tautomers/ conformers...
- (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis.
- Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.
Sources
- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 8. researchgate.net [researchgate.net]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. narsammaacsc.org [narsammaacsc.org]
- 18. scite.ai [scite.ai]
- 19. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol proper disposal procedures
Executive Summary
This guide mandates the operational protocols for the disposal of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS: 16082-26-1). As a Senior Application Scientist, I emphasize that this compound is a fused nitrogen-containing heterocycle with significant acute toxicity (H301) and aquatic toxicity (H411) profiles.
Critical Directive: Under no circumstances should this compound be discharged into municipal wastewater systems or disposed of in general refuse.[1] The operational standard is High-Temperature Incineration via a licensed hazardous waste contractor to ensure complete thermal destruction of the stable pyrazolo-pyrimidine scaffold.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization. This compound is a pharmaceutical building block often used in kinase inhibitor research. Its stability requires aggressive disposal methods.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 16082-26-1 |
| Molecular Formula | C₁₃H₁₁N₃O |
| Molecular Weight | 225.25 g/mol |
| Physical State | Solid (Crystalline powder) |
| GHS Classification | Acute Tox. 3 (Oral) , Aquatic Chronic 2 |
| Signal Word | DANGER |
| Hazard Statements | H301: Toxic if swallowed.H411: Toxic to aquatic life with long-lasting effects.[2] |
| RCRA Status | Not P-listed or U-listed. Manage as Non-RCRA Regulated Hazardous Waste (unless characteristic D-codes apply via mixture). |
Expert Insight: While not explicitly listed on EPA’s P or U lists, the "Toxic" GHS classification mandates that we manage this as a hazardous material. The nitrogen-rich core can generate NOx during incomplete combustion, necessitating professional incineration with gas scrubbing capabilities [1].
Waste Classification & Segregation Strategy
Proper segregation prevents dangerous cross-reactivity and ensures regulatory compliance.
Decision Matrix: Waste Stream Segregation
The following logic gate determines the correct waste stream for your specific experimental context.
Figure 1: Decision matrix for segregating this compound waste streams.
Detailed Disposal Protocol
Step 1: Pre-Treatment & Packaging
-
Solids: Do not dissolve pure solids for disposal. Place pure compound directly into a compatible solid waste container (typically a clear, wide-mouth HDPE jar).
-
Contaminated Debris: Gloves, pipette tips, and weighing papers must be treated as hazardous waste, not biohazard or general trash.[1]
-
Liquids: Ensure pH is between 5 and 9 before adding to solvent carboys to prevent degradation of waste containers.
-
Labeling: The label must read:
-
Contents: "this compound" (Do not use abbreviations/structures).
-
Hazards: "TOXIC" (Check box).
-
State: "Solid" or "Liquid".
-
Step 2: Storage Requirements
Store waste containers in a Satellite Accumulation Area (SAA) that is:
-
Secure: Controlled access.
-
Segregated: Away from oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions with the nitrogen heterocycle.
-
Secondary Containment: Use a polyethylene tray capable of holding 110% of the volume of the largest container.
Step 3: Final Disposal (Vendor Handoff)
Coordinate with your Environmental Health & Safety (EHS) department to schedule pickup. The required disposal method is Incineration (Waste Code: typically assigned by vendor, often "Non-Regulated Hazardous Waste" or D001/F-codes if solvents are present).
-
Why Incineration? The pyrazolo[1,5-a]pyrimidine ring is thermally stable. Landfilling (even in hazardous landfills) poses a risk of leaching into groundwater, triggering aquatic toxicity (H411) [2].
Emergency Spill Response Protocol
In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[3]
PPE Required: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 respirator (if dust is visible).
Figure 2: Workflow for managing incidental spills of toxic solids in the laboratory.
Decontamination Technique:
-
Dampen: Do not dry sweep.[4] Cover the powder with a solvent-dampened pad (water or ethanol) to prevent aerosolization.
-
Scoop: Use a plastic scoop or dustpan dedicated to hazardous waste.
-
Wash: Clean the surface with a detergent solution (e.g., Alconox) followed by water.
-
Disposal: All cleanup materials (pads, gloves, scoop) must go into the Solid Hazardous Waste container.
References
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
